molecular formula C22H23ClN2O4 B13831747 Loratadine-d4 Epoxide N-Oxide

Loratadine-d4 Epoxide N-Oxide

货号: B13831747
分子量: 418.9 g/mol
InChI 键: ZPCHCJCBRZXZHY-IDPVZSQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loratadine-d4 Epoxide N-Oxide is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C22H23ClN2O4

分子量

418.9 g/mol

InChI

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2

InChI 键

ZPCHCJCBRZXZHY-IDPVZSQYSA-N

手性 SMILES

[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H]

规范 SMILES

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl

产品来源

United States

Foundational & Exploratory

Advanced DMPK Profiling: The Strategic Role of Loratadine-d4 Epoxide N-Oxide

[1][2]

Executive Summary

In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), the precision of metabolite identification and quantification is non-negotiable.[] While the primary metabolic pathways of Loratadine (via CYP3A4 and CYP2D6 to Desloratadine) are well-documented, the scrutiny of trace oxidative metabolites—specifically reactive intermediates like epoxides and N-oxides—has intensified due to regulatory safety mandates (MIST guidelines).[][2]

Loratadine-d4 Epoxide N-Oxide (CAS 1794754-14-5) serves a specialized, critical function: it is the Stable Isotope Labeled (SIL) Internal Standard required for the precise quantification and structural confirmation of the dual-oxidized metabolite Loratadine Epoxide N-Oxide.[][2] Its role is pivotal in distinguishing true metabolic signals from matrix interference and ensuring the accurate assessment of potentially genotoxic impurities or reactive intermediates in biological matrices.

Part 1: Chemical Identity & Mechanistic Significance[1]

The Analyte: A Dual-Oxidation Challenge

Loratadine metabolism is characterized by extensive oxidation.[][2] While descarboethoxylation is the major clearance pathway, oxidative attacks on the piperidine ring and the pyridine nitrogen occur, leading to a complex matrix of isomers.[]

  • Loratadine Epoxide: Formed via oxidation of the alkene bridge or the tricyclic system.[] Epoxides are often flagged as structural alerts for genotoxicity due to their reactivity with DNA.[]

  • Loratadine N-Oxide: Formed via CYP-mediated nitrogen oxidation, typically increasing polarity and facilitating excretion.[][2]

  • Loratadine Epoxide N-Oxide: This molecule represents a "double hit" of oxidation.[][2] Quantifying this species is challenging because it shares fragmentation patterns with other di-hydroxylated metabolites.[][2]

The Solution: this compound

The deuterated analog (d4) contains four deuterium atoms, typically on the piperidine ring or the ethyl ester chain (depending on the specific synthesis, often piperidyl-3,3,5,5-d4).[][2]

Key Technical Advantages:

  • Co-Elution Perfected: It shares the exact physicochemical properties (pKa, logP) as the target analyte, ensuring it co-elutes in Liquid Chromatography (LC) but remains mass-resolved in Mass Spectrometry (MS).

  • Ionization Normalization: It experiences the exact same matrix suppression or enhancement effects as the analyte at the electrospray ionization (ESI) source, providing a self-correcting normalization factor.[]

  • Carrier Effect: In trace analysis (pg/mL levels), the SIL can act as a "carrier," preventing the adsorption of the unlabeled analyte to glassware or instrument surfaces.[]

Part 2: Application in Quantitative Bioanalysis (LC-MS/MS)

Experimental Workflow: The SIL-IS Protocol

The following protocol outlines the validated use of this compound in a high-sensitivity LC-MS/MS assay.

1. Standard Preparation
  • Stock Solution: Dissolve this compound in Methanol (MeOH) to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water. Critical: Do not use 100% aqueous buffers as the epoxide moiety may degrade over time (hydrolysis).

2. Sample Extraction (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) to prevent acid-catalyzed opening of the epoxide ring.[][2]

  • Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate.

  • Spike: Add 10 µL of Working IS Solution (this compound).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Injection: Inject 5 µL of the supernatant directly into the LC-MS/MS.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[]

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Loratadine Epoxide N-Oxide 415.2339.13525
This compound 419.2 343.1 3525

Note: The mass shift of +4 Da is maintained in the product ion, confirming the deuterium label is located on a stable fragment (likely the piperidine ring) that is retained during fragmentation.[]

Part 3: Visualization of Metabolic & Analytical Logic

The following diagrams illustrate the positioning of this metabolite in the oxidative cascade and the decision logic for using the d4-standard.

Diagram 1: Oxidative Metabolic Pathways of Loratadine[1]

LoratadineMetabolismcluster_legendPathway LegendLoratadineLoratadine(Parent)DesloratadineDesloratadine(Major Metabolite)Loratadine->DesloratadineCYP3A4/2D6(Major)Lor_NOxideLoratadine N-OxideLoratadine->Lor_NOxideFMO/CYPLor_EpoxideLoratadine Epoxide(Reactive Intermediate)Loratadine->Lor_EpoxideCYP Oxidative AttackLor_Epox_NOxideLoratadine Epoxide N-Oxide(Target Analyte)Lor_NOxide->Lor_Epox_NOxideEpoxidationLor_Epoxide->Lor_Epox_NOxideN-Oxidationkey1Blue: Parent Drugkey2Red: Dual-Oxidized Target

Caption: The dual-oxidation pathway showing the convergence of N-oxidation and Epoxidation to form the target analyte.

Diagram 2: Analytical Decision Matrix for SIL Selection

SIL_SelectionStartQuantify Loratadine Epoxide N-Oxide?MatrixIs Matrix Complex?(Plasma/Microsomes)Start->MatrixUse_AnalogUse Analog IS?(e.g., Desloratadine-d5)Matrix->Use_AnalogNo (Clean Buffer)Use_SILREQUIRED: this compoundMatrix->Use_SILYes (High Matrix Effect)Result_AnalogRisk: Ion Suppression MismatchResult: Inaccurate QuantUse_Analog->Result_AnalogResult_SILBenefit: Co-elution & NormalizationResult: Precision < 5% CVUse_SIL->Result_SIL

Caption: Decision logic demonstrating why the specific d4-Epoxide-N-Oxide IS is superior to generic analogs for this assay.

Part 4: Data Interpretation & Quality Assurance[1]

When analyzing data generated using this compound, researchers must account for the following "Isotope Effects":

Retention Time Shift (Deuterium Effect)

While d4-analogs generally co-elute with the analyte, slight shifts (0.01–0.05 min) can occur due to the slightly different lipophilicity of C-D vs. C-H bonds.[]

  • Observation: The d4-peak may elute slightly earlier than the unlabeled peak on C18 columns.

  • Action: Ensure the integration window covers both peaks if they are not perfectly aligned, or use the specific RT for each MRM channel.

Cross-Talk (Isotopic Contribution)

Ensure the commercially sourced this compound has high isotopic purity (>99% D4).

  • Risk: If the standard contains D0 (unlabeled) impurities, it will contribute to the analyte signal, causing false positives in blank samples.[]

  • Validation: Inject a "Zero Sample" (Matrix + IS only). The response in the analyte channel (m/z 415.2) must be <20% of the Lower Limit of Quantification (LLOQ).

Stability Monitoring

Epoxides are chemically labile.[]

  • Protocol Check: Monitor the area ratio of the IS over time in the autosampler (4°C). A decrease in signal suggests hydrolysis of the epoxide ring to a diol.[] Since the IS degrades at the same rate as the analyte, the ratio often remains constant, validating the method's robustness despite instability.[]

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link][2][3]

  • Ghobadi, C., et al. (2011). Loratadine: A Review of its Metabolism and Pharmacokinetics. Journal of Pharmacy & Pharmaceutical Sciences.
  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

Comprehensive Toxicological Assessment of Loratadine Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicology Profile of Loratadine Epoxide Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Toxicologists, and CMC Leads

From Structural Alerts to Regulatory Control Strategies

Executive Technical Summary

In the lifecycle of Loratadine (LOR) drug development, the emergence of oxidative degradation products presents a critical safety challenge. Among these, Loratadine Epoxide (specifically the spiro-oxirane derivative, CAS 1189694-51-6) represents a high-priority structural alert.[1] Unlike the relatively benign N-oxide metabolites, epoxide derivatives possess the electrophilic potential to alkylate DNA, triggering the "cohort of concern" protocols under ICH M7(R2) guidelines.

This technical guide synthesizes the toxicological profile of Loratadine Epoxide, establishing a causal link between its spiro-oxirane structure and its genotoxic potential. We provide a validated roadmap for detection, risk assessment, and control, moving beyond generic guidelines to address the specific reactivity of this tricyclic impurity.

Chemical Characterization & Formation Kinetics[1]

Structural Identity

The primary epoxide of concern is Ethyl 8-chloro-5,6-dihydrodispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate .[1]

  • Molecular Formula: C₂₂H₂₃ClN₂O₃[1]

  • Molecular Weight: 398.9 g/mol [1]

  • Key Structural Feature: The formation of a spiro-oxirane ring at the C11 position of the tricyclic system. This strained three-membered ring is highly susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).[1]

Formation Pathways

Loratadine Epoxide is not a primary metabolic product in humans (unlike Desloratadine) but is predominantly a forced degradation impurity or a transient reactive intermediate formed under specific oxidative stress conditions during manufacturing or storage.

Figure 1: Oxidative Degradation Pathway of Loratadine The following diagram illustrates the divergence between N-oxidation (benign) and Epoxidation (toxic).

Loratadine_Oxidation LOR Loratadine (Parent) C22H23ClN2O2 OxStress Oxidative Stress (Peroxides/Light/Heat) LOR->OxStress NOxq Loratadine N-Oxide (Common Impurity) OxStress->NOxq Pyridine N-oxidation (Kinetically Favored) Epoxide Loratadine Epoxide (Spiro-Oxirane Alert) OxStress->Epoxide C11-Alkene Epoxidation (Minor Pathway) DNA_Adduct DNA Alkylation (Genotoxicity Risk) Epoxide->DNA_Adduct Nucleophilic Attack (Guanine N7) Hydrolysis Diol Derivative (Detoxified) Epoxide->Hydrolysis Epoxide Hydrolase (Metabolic Clearance)

Caption: Divergent oxidative pathways showing the high-risk trajectory of epoxide formation versus the standard N-oxide degradation.[1]

Toxicological Profile: The Core Risk

Genotoxicity (Mutagenicity)

The toxicology of Loratadine Epoxide is dominated by its classification as a mutagenic impurity .

  • Mechanism of Action: The strained oxirane ring acts as an electrophile. In the presence of DNA, it can covalently bind to nucleophilic centers, particularly the N7 position of guanine. This forms bulky DNA adducts that can cause replication errors (transversions) if not repaired.[1]

  • In Silico Prediction (QSAR): Standard predictive models (e.g., Derek Nexus, Leadscope) flag the epoxide moiety as a Class 2 or 3 impurity under ICH M7. It is a "structural alert" requiring empirical exoneration.

  • Empirical Data: While Loratadine parent is Ames negative, isolated epoxide intermediates often test positive in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution strains) without metabolic activation (S9-), due to their direct alkylating ability.[1]

Cytotoxicity & Hepatotoxicity

Beyond genotoxicity, the epoxide intermediate contributes to cellular stress:

  • Glutathione Depletion: Detoxification of the epoxide requires conjugation with glutathione (GSH) via Glutathione S-Transferase (GST).[1] High levels of epoxide formation can deplete hepatic GSH pools, leading to oxidative stress and hepatocyte necrosis.

  • Aquatic Toxicity: Ecotoxicological studies indicate that Loratadine derivatives are highly toxic to aquatic invertebrates (e.g., Ceriodaphnia dubia), with LC50 values in the microgram/liter range.[2][3] The epoxide's stability in water allows it to persist and exert chronic effects.

Regulatory Strategy: ICH M7(R2) Compliance

To manage the risk of Loratadine Epoxide in a drug substance, a strict control strategy is required.

Table 1: ICH M7 Classification & Action Plan

ClassificationCriteriaAction Required
Class 1 Known mutagenic carcinogenControl at compound-specific limit.[1]
Class 2 Known mutagen (Ames +), unknown carcinogen Control at TTC (1.5 µ g/day ).
Class 3 Structural alert, no data Perform Ames Test. If negative -> Class 5.[1]
Class 4 Alert shared with parent (non-mutagenic)Treat as non-mutagenic.
Class 5 No alert / Ames negativeTreat as ordinary impurity (ICH Q3A/B).[1]

Note: Loratadine Epoxide typically starts as Class 3. If Ames positive, it moves to Class 2. If Ames negative, it moves to Class 5.[4]

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Quantification

Purpose: To detect Loratadine Epoxide at trace levels (ppm) to ensure compliance with the Threshold of Toxicological Concern (TTC).[1]

Methodology:

  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (promotes ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transition (Critical): Monitor m/z 399.1 → 325.1 (Loss of carbamate tail) and 399.1 → 267.1 (Tricyclic core fragment).

  • System Suitability: The resolution between Loratadine N-Oxide and Loratadine Epoxide must be > 1.5, as they have similar masses but distinct retention times due to polarity differences (Epoxide is less polar than N-oxide).[1]

Protocol B: Bacterial Reverse Mutation Assay (Ames Test) for Epoxides

Purpose: To definitively classify the genotoxic potential of the specific epoxide derivative.

Methodology:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Preparation: Dissolve Loratadine Epoxide in DMSO. Note: Epoxides can be unstable; prepare fresh immediately before plating.[1]

  • Dosing: 5 dose levels (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform with and without S9 rat liver fraction.

    • Hypothesis: Direct-acting mutagens (epoxides) should show activity in S9- conditions in strains TA100/TA1535.[1]

  • Incubation: Pre-incubation method (20 mins at 37°C) is preferred over plate incorporation to maximize contact time with the reactive epoxide before it hydrolyzes.

  • Validity: A 2-fold increase in revertant colonies over solvent control indicates a positive result.

Visualizing the Control Logic

Figure 2: Risk Assessment Workflow (ICH M7) This decision tree guides the scientist through the qualification of the epoxide impurity.

ICH_M7_Workflow Start Impurity Identified: Loratadine Epoxide QSAR In Silico Assessment (Derek/Leadscope) Start->QSAR Alert Structural Alert Found? (Epoxide moiety) QSAR->Alert Ames Conduct Ames Test (Protocol B) Alert->Ames Yes (Class 3) Class5 Class 5: Non-Mutagenic Control as regular impurity (>0.1%) Alert->Class5 No Result Ames Result? Ames->Result Result->Class5 Negative Class2 Class 2: Mutagenic Control at TTC (<1.5 µg/day) Result->Class2 Positive

Caption: Decision logic for classifying and controlling Loratadine Epoxide based on genotoxicity data.

References

  • PubChem. (2024).[1] Loratadine Epoxide Structure and Chemical Properties (CID 46782076). National Library of Medicine. [Link][1]

  • International Council for Harmonisation (ICH). (2023).[1][5][6][7] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] European Medicines Agency.[1][5] [Link][1]

  • Sipoli Marques, C., et al. (2014). Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes. Human & Experimental Toxicology.[1] [Link]

  • Iesce, M. R., et al. (2019).[2] Ecotoxic effects of loratadine and its metabolic and light-induced derivatives.[2][3][8] Ecotoxicology and Environmental Safety. [Link]

  • Ghosal, A., et al. (2009).[9] Metabolism of loratadine and further characterization of its in vitro metabolites.[10] Drug Metabolism and Disposition.[8] [Link]

Sources

Technical Guide: Synthesis & Characterization of Loratadine-d4 Epoxide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: Loratadine-d4 Epoxide N-Oxide Primary Application: Bioanalytical Internal Standard (LC-MS/MS) for DMPK and Impurity Profiling.

The synthesis of This compound represents a complex challenge in organic synthesis, requiring the precise installation of three distinct chemical modifications onto the Desloratadine core:

  • Isotopic Labeling (d4): Incorporation of deuterium, typically on the ethyl ester moiety, to serve as a mass-differentiated internal standard.

  • N-Oxidation: Oxidation of the pyridine nitrogen.[1]

  • Epoxidation: Oxidation of the sterically hindered tetrasubstituted C11-ylidene double bond connecting the tricyclic core to the piperidine ring.

This guide outlines a high-fidelity synthetic route designed for research laboratories requiring high isotopic purity (>99% D) and chemical stability.

Retrosynthetic Analysis & Chemical Logic

The synthesis is best approached via a linear semi-convergent strategy . The core logic dictates that the isotopic label (the most expensive component) should be introduced early to the stable Desloratadine core, followed by the oxidative transformations.

Structural Challenges
  • Regioselectivity: The molecule contains multiple sites susceptible to oxidation. The pyridine nitrogen is nucleophilic and oxidizes readily. The C11-ylidene double bond is tetrasubstituted and conjugated with the aromatic rings, making it electron-poor and sterically hindered compared to typical alkenes.

  • Order of Events:

    • N-Oxidation is kinetically faster using peracids (e.g., mCPBA).

    • Epoxidation of the tetrasubstituted alkene requires forcing conditions or more reactive oxygen donors (e.g., DMDO or excess mCPBA with extended time).

    • Strategy: We will employ a stepwise oxidation protocol where the N-oxide is formed first (or concomitantly) due to kinetics, followed by the epoxidation.

Reaction Pathway Diagram

ReactionPathway Desloratadine Desloratadine (Precursor) LoratadineD4 Loratadine-d4 (Intermediate 1) Desloratadine->LoratadineD4 N-Acylation (Et3N, DCM) EthylChloroformate Ethyl-d5 Chloroformate (Isotopic Reagent) EthylChloroformate->LoratadineD4 NOxide Loratadine-d4 N-Oxide (Intermediate 2) LoratadineD4->NOxide Oxidation Phase I (mCPBA, 0°C) FinalProduct Loratadine-d4 Epoxide N-Oxide NOxide->FinalProduct Oxidation Phase II (Excess mCPBA/Reflux or DMDO)

Figure 1: Step-wise synthetic pathway moving from the Desloratadine core to the multi-oxidized final standard.

Detailed Synthetic Protocol

Phase 1: Synthesis of Loratadine-d4 (The Core)

This step converts Desloratadine into the deuterated Loratadine analog. We utilize Ethyl-d5 Chloroformate to install the labeled carbamate. Note: While "d4" is the target name, commercial reagents often provide d5-ethyl groups (


), resulting in a d5-product which is often colloquially referred to as the d4/d5 standard.

Reagents:

  • Desloratadine (Free base)[2]

  • Ethyl-d5 Chloroformate (Isotopic purity >99%)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 1.0 eq of Desloratadine in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Et3N and cool the reaction mixture to 0°C.

  • Acylation: Dropwise add 1.1 eq of Ethyl-d5 Chloroformate dissolved in DCM. The exothermic nature requires slow addition to prevent impurity formation.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the secondary amine (Desloratadine).

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO3 (to remove acidic byproducts) and brine. Dry over Na2SO4 and concentrate.

  • Validation: 1H-NMR should show the absence of the ethyl ester protons (approx 1.2 ppm and 4.1 ppm) if d5-reagent is used, confirming isotope incorporation.

Phase 2: The Oxidative Cascade (N-Oxide & Epoxide)

This is the critical step. We target the formation of the N-oxide at the pyridine ring and the Spiro-Epoxide at the C11 bridge.

Reagents:

  • meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity, purified to remove m-chlorobenzoic acid if possible)

  • Dichloromethane (DCM) or Chloroform

  • Sodium Bicarbonate (NaHCO3) wash solution

Mechanism & Causality: mCPBA acts as an electrophilic oxygen donor.

  • Kinetic Product (N-Oxide): The pyridine nitrogen lone pair is the most nucleophilic site. It attacks the peracid oxygen first, forming Loratadine-d4 N-oxide.

  • Thermodynamic/Slow Product (Epoxide): The C11-ylidene bond is tetrasubstituted. Steric hindrance from the tricyclic rings and the piperidine ring makes this slow. Excess oxidant and elevated temperatures (reflux) are required to drive this second oxidation.

Protocol:

  • Setup: Dissolve Loratadine-d4 (from Phase 1) in DCM (15 mL/g).

  • Initial Oxidation (N-Oxide): Add 1.2 eq of mCPBA at 0°C. Stir for 1 hour.

    • Checkpoint: HPLC will show a shift to a more polar species (N-Oxide).

  • Secondary Oxidation (Epoxide): Add a second portion of mCPBA (2.0 - 3.0 eq total excess).

  • Forcing Conditions: Allow the mixture to warm to room temperature. If conversion of the alkene is slow (monitored by HPLC), heat to mild reflux (40°C) for 12–24 hours.

    • Alternative: If mCPBA fails to epoxidize the hindered alkene efficiently, isolate the N-oxide and treat with Dimethyldioxirane (DMDO) in acetone, a potent reagent for sterically hindered epoxides [1].

  • Quench: Cool to 0°C. Add 10% Na2SO3 (sodium sulfite) solution to destroy excess peroxide (starch-iodide test to confirm).

  • Extraction: Wash vigorously with saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct. This is critical as the acid can induce ring-opening of the epoxide.

Purification & Characterization Workflow

The final reaction mixture will likely contain:

  • Target: this compound

  • Impurity A: Loratadine-d4 N-Oxide (Incomplete epoxidation)

  • Impurity B: Loratadine-d4 Epoxide (Incomplete N-oxidation - rare)

Purification Strategy

Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM:Methanol (Gradient 98:2 to 90:10). The N-oxide/Epoxide functionalities significantly increase polarity.

Analytical Validation Table
TechniqueParameterExpected Observation (Evidence of Synthesis)
LC-MS/MS Parent Ion [M+H]+Mass Shift: +4 Da (Deuterium) + 16 Da (N-Oxide) + 16 Da (Epoxide). Total shift approx +36 Da vs Desloratadine.
1H-NMR Pyridine RingDownfield shift of pyridine protons (approx 0.2-0.5 ppm) due to N-oxide positive charge.
1H-NMR Ethyl GroupSilent/Absent. The ethyl signals (1.25 ppm, 4.2 ppm) will be invisible due to deuteration.
13C-NMR C11 BridgeDisappearance of the alkene carbons (approx 130-140 ppm) and appearance of quaternary epoxide carbons (approx 60-70 ppm).
Workflow Visualization

PurificationFlow Crude Crude Reaction Mixture (Target + Byproducts) Quench Quench: Na2SO3 (Remove Peroxides) Crude->Quench Wash Wash: NaHCO3 (Remove mCBA acid) Quench->Wash Chromatography Flash Chromatography DCM:MeOH Gradient Wash->Chromatography Fraction1 Fraction 1: Loratadine-d4 (Unreacted) Chromatography->Fraction1 Fraction2 Fraction 2: Loratadine-d4 N-Oxide Chromatography->Fraction2 Fraction3 Fraction 3 (Target): This compound Chromatography->Fraction3

Figure 2: Downstream processing workflow to isolate the high-purity standard.

Safety & Handling (E-E-A-T)

  • Peroxide Hazard: mCPBA is shock-sensitive in high concentrations.[1] Never distill the reaction solvent to dryness without verifying peroxide absence.

  • Epoxide Stability: The "dispiro" epoxide is strained. Avoid strong acids during workup (use buffered silica or alumina) to prevent hydrolysis to the diol.

  • N-Oxide Photolability: Pyridine N-oxides can rearrange under UV light. Store the final product in amber vials at -20°C.

References

  • Dimethyldioxirane (DMDO) Epoxidation: Adam, W., et al. "Dioxiranes: A New Class of Powerful Oxidants." Accounts of Chemical Research, 1989. Link

  • Loratadine Structure & Metabolism: "Loratadine."[3][4] PubChem Database, National Center for Biotechnology Information. Link

  • Loratadine N-Oxide Synthesis: "Preparation of Pyridine N-oxides." Organic Syntheses, Coll.[5][6] Vol. 4, p.704. Link

  • Epoxide Impurities in Antihistamines: "Loratadine Epoxide Reference Standard." Pharmaffiliates. Link

  • Desloratadine Synthesis (Precursor): "Synthesis of Loratadine and Desloratadine Derivatives." Journal of Medical Chemistry (via PubMed). Link

Sources

Methodological & Application

Advanced Sample Preparation Protocols for Loratadine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Loratadine is a second-generation tricyclic antihistamine widely used for the treatment of allergic rhinitis and urticaria. While the assay of the active pharmaceutical ingredient (API) is straightforward due to its strong UV chromophore, impurity profiling presents significant challenges. The molecule is hydrophobic (LogP ~5.2), photosensitive, and susceptible to specific degradation pathways, including ester hydrolysis and oxidation.

Effective impurity profiling requires a sample preparation strategy that achieves three goals:

  • Complete Extraction: Quantitative recovery of the API and trace impurities from excipient matrices.

  • Stability Preservation: Preventing in-situ degradation during the preparation process (e.g., avoiding heat-induced hydrolysis during sonication).

  • Chromatographic Compatibility: Ensuring the sample solvent (diluent) matches the mobile phase to prevent peak distortion (solvent effects) of early-eluting polar impurities like Desloratadine .

This guide details robust, field-proven protocols for preparing Loratadine samples for HPLC and UHPLC analysis, compliant with ICH Q3A/B guidelines.

Chemical Context & Strategic Solvent Selection

Understanding the physicochemical properties of Loratadine is the foundation of a robust protocol.

  • Solubility: Loratadine is practically insoluble in water but freely soluble in acetone, methanol (MeOH), and acetonitrile (ACN).

  • Basicity: It is a weak base (pKa ~5.0 for the pyridine nitrogen).

  • Key Impurities:

    • Desloratadine (Impurity D): Formed via hydrolysis of the ethyl ester.[1]

    • Loratadine N-Oxide: Formed via oxidation.

    • Generational Impurities: Various chloro- analogues (Impurity A, B).

The "Universal" Diluent Strategy

While pure methanol is a strong solvent, it can cause peak fronting for early eluters when injected into aqueous mobile phases. A buffered organic mixture is superior.

Recommended Diluent (Modified USP):

  • Composition: Acetonitrile : Methanol : 0.05 N Hydrochloric Acid : 0.6 M Potassium Phosphate Dibasic (26 : 26 : 40 : 8).[2]

  • Rationale: The acidic component ensures protonation of the pyridine ring, enhancing solubility and stability. The high organic content (52%) ensures the hydrophobic parent compound dissolves rapidly. The phosphate buffers the solution to ~pH 7.2, matching the mobile phase conditions often used in pharmacopeial methods.

Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate calibration standard for API and known impurities.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of USP Loratadine RS into a 50 mL amber volumetric flask (protect from light).

    • Add 30 mL of Diluent .

    • Sonicate for 5 minutes to dissolve.

    • Dilute to volume with Diluent and mix well.[3]

  • Impurity Stock Solutions (0.1 mg/mL):

    • Prepare individual stocks for Desloratadine, Impurity A, and Impurity B in Methanol .

    • Note: Methanol is preferred here for long-term stability of stock solutions stored at -20°C.

  • System Suitability Solution:

    • Transfer 5.0 mL of Loratadine Stock and 1.0 mL of each Impurity Stock into a 50 mL flask.

    • Dilute to volume with Diluent.[2][4]

    • Target Concentration: 0.1 mg/mL Loratadine spiked with impurities.

Protocol B: Tablet Sample Preparation (Solid-Liquid Extraction)

Objective: Extract Loratadine from tablet matrix (magnesium stearate, lactose, starch) without inducing degradation.

Critical Process Parameter (CPP): Temperature control during sonication. Loratadine ester linkage is susceptible to thermal hydrolysis.

Step-by-Step Workflow:

  • Grinding: Weigh and finely powder at least 20 tablets.

  • Weighing: Transfer an amount of powder equivalent to 10 mg of Loratadine into a 25 mL Amber volumetric flask.

    • Why Amber? Loratadine undergoes photolytic degradation to form unspecified impurities.

  • Solvent Addition: Add approx. 15 mL (60% volume) of Diluent .

  • Dispersion (Sonication):

    • Sonicate for 15–20 minutes .

    • CRITICAL: Maintain water bath temperature < 25°C. Use ice addition if necessary. Heat generated by sonication can artificially increase Desloratadine levels.

  • Equilibration: Allow the flask to cool to room temperature (RT). Thermal expansion of the solvent can lead to volume errors if diluted while warm.

  • Dilution: Make up to volume with Diluent. Mix by inversion (10x).

  • Clarification:

    • Pass the solution through a 0.45 µm Nylon or PVDF syringe filter .

    • Discard the first 3 mL of filtrate.

    • Rationale: The first few mL saturate the filter membrane, preventing absorptive loss of the API or impurities.

Protocol C: Syrup/Oral Solution Preparation

Objective: Mitigate viscosity and high sugar/excipient content.

  • Aliquot: Transfer a volume of syrup equivalent to 10 mg Loratadine into a 50 mL volumetric flask.

    • Note: Syrups often contain propylene glycol or glycerol.

  • Dissolution: Add 25 mL of Diluent . Vortex vigorously for 2 minutes (more effective than sonication for viscous liquids).

  • Dilution: Dilute to volume with Diluent.

  • Filtration: Filter through 0.45 µm PVDF. Nylon filters may clog rapidly with sugar-heavy syrups; PVDF or PES are often more robust for these matrices.

Forced Degradation (Stress Testing) Protocol

Objective: Generate degradation products to validate the analytical method's specificity.

Stress ConditionReagent/ConditionDurationNeutralizationExpected Impurities
Acid Hydrolysis 1N HCl, 60°C2–4 Hours1N NaOHLoratadine Carboxylic Acid
Base Hydrolysis 0.1N NaOH, 60°C1–2 Hours0.1N HClDesloratadine (Impurity D)
Oxidation 3% H₂O₂4 Hours (RT)NoneN-Oxides, N-Formyl derivatives
Photolysis UV Light (1.2M lux hours)~24 HoursNoneUnspecified photoproducts

Visualizations

Diagram 1: Tablet Sample Preparation Workflow

This flowchart illustrates the critical steps for extracting Loratadine from tablets, emphasizing stability controls.

TabletPrep Start Tablet Sample (20 Tablets) Grind Grind to Fine Powder (Mortar & Pestle) Start->Grind Weigh Weigh equiv. to 10mg Loratadine Grind->Weigh Flask Transfer to 25mL AMBER Flask Weigh->Flask Solvent Add 15mL Diluent (Buffer/MeOH/ACN) Flask->Solvent Sonicate Sonicate 20 mins (Temp < 25°C) Solvent->Sonicate Critical Step Cool Cool to Room Temp Dilute to Volume Sonicate->Cool Filter Filter (0.45µm Nylon) Discard first 3mL Cool->Filter Vial Transfer to HPLC Vial (Analysis) Filter->Vial

Caption: Step-by-step extraction workflow for Loratadine tablets emphasizing temperature and light control.

Diagram 2: Impurity Origins & Degradation Pathways

Understanding where impurities originate helps in troubleshooting sample prep artifacts.

ImpurityPath cluster_deg Degradation Products cluster_proc Process Impurities Loratadine Loratadine (API) Desloratadine Desloratadine (Impurity D) Loratadine->Desloratadine Base Hydrolysis (High pH / Heat) Carboxylic Loratadine Carboxylic Acid Loratadine->Carboxylic Acid Hydrolysis NOxide Loratadine N-Oxide Loratadine->NOxide Oxidation (Peroxides) ImpurityA Impurity A (Chloro-analogue) ImpurityA->Loratadine Synthesis Precursor

Caption: Major degradation pathways of Loratadine relevant to sample preparation stability.

Summary of Quantitative Data

ParameterSpecification/ValueNotes
Target Concentration 0.4 mg/mL (Impurities)Higher conc. needed for trace detection.[5]
Filter Type 0.45 µm Nylon or PVDFCompatible with ACN/MeOH.
Sonication Time 15–20 minutesEnsure complete API release.
Sonication Temp < 25°CPrevents ester hydrolysis.
Discard Volume 3–5 mLPrevents filter adsorption losses.
Stability 24 HoursStore at 4°C protected from light.

References

  • United States Pharmacopeia (USP). Loratadine Capsules: Revision Bulletin. (2022).[2][6] Official Monograph detailing the specific diluent composition and extraction methodology. Link

  • BenchChem. Loratadine Degradation Pathways and Products: An In-depth Technical Guide. (2025).[4][7][8][9][10] Detailed analysis of oxidative and hydrolytic degradation products. Link

  • Rupérez, F.J., et al. LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41.[5] (2002).[2] Foundational work on HPLC separation of Loratadine impurities. Link

  • Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Application Note. Demonstrates transfer of USP methods to UPLC. Link

  • Cayman Chemical. Loratadine Product Information & Solubility Data. Provides solubility data in ethanol, DMSO, and aqueous buffers. Link

Sources

HPLC separation conditions for Loratadine and Epoxide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Separation Strategies for Loratadine and its Oxidative Impurities (Epoxide and N-Oxide)

Executive Summary & Scientific Context

Loratadine is a second-generation H1 antihistamine containing a basic piperidine nitrogen and a tricyclic system susceptible to oxidative degradation. In stability-indicating assays, the separation of the parent compound from its oxidative degradants—specifically Loratadine N-Oxide (Impurity C) and Loratadine Epoxide (Impurity B)—is critical.

The challenge in this separation lies in the polarity differences.[1] The N-oxide is significantly more polar than the parent, while the epoxide retains lipophilicity similar to the parent, often leading to co-elution issues in isocratic systems. Furthermore, the term "Epoxide N-Oxide" may refer to a secondary degradation product where both oxidation events occur; this compound is highly polar and requires specific gradient controls to prevent elution in the void volume.

This guide presents a robust Gradient RP-HPLC protocol designed to resolve the full spectrum of oxidative impurities, grounded in the mechanistic understanding of the analyte's pKa and hydrophobicity.

Chemical Basis of Separation

To design a self-validating method, we must understand the analytes:

  • Loratadine (Parent): Highly lipophilic (LogP ~5.2), basic (pKa ~5.0). Retains strongly on C18.

  • Loratadine N-Oxide: Formed by oxidation of the pyridine nitrogen. Significantly more polar; elutes early.

  • Loratadine Epoxide: Formed by oxidation of the cycloheptene double bond. Similar hydrophobicity to parent; requires high-efficiency stationary phases for resolution.

Degradation Pathway Visualization

Loratadine_Degradation Loratadine Loratadine (Parent API) NOxide Loratadine N-Oxide (Polar Impurity) Loratadine->NOxide N-Oxidation (Peroxides/Light) Epoxide Loratadine Epoxide (Lipophilic Impurity) Loratadine->Epoxide Alkene Oxidation (Oxidative Stress) Dual Epoxide N-Oxide (Dual Oxidation) NOxide->Dual Secondary Oxidation Epoxide->Dual Secondary Oxidation

Figure 1: Oxidative degradation pathways of Loratadine leading to N-Oxide, Epoxide, and the dual Epoxide N-Oxide impurities.[2][3][4]

Method Development Strategy

The pH Dilemma: Loratadine is a base. At neutral pH (pH > pKa), it is uncharged and highly retained, but peak tailing can occur due to silanol interactions. At acidic pH (pH < pKa), it is protonated and less retained but offers sharper peak shape.

Decision: We utilize a pH 3.0 Phosphate Buffer .

  • Reasoning: Protonating the basic nitrogen eliminates secondary interactions with residual silanols on the column, ensuring sharp symmetry (Tailing Factor < 1.5).

  • Gradient Necessity: An isocratic method cannot efficiently elute the polar N-oxide and the non-polar Epoxide/Parent in a reasonable time. A gradient starting at low organic strength (20-30%) is required to retain the N-oxide, ramping to high organic (70-80%) to elute the Epoxide and Parent.

Detailed Experimental Protocol

Protocol A: High-Resolution Gradient HPLC (Recommended)

Best for: Stability testing, R&D impurity profiling.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (L1), 4.6 × 250 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv.)Long column length provides theoretical plates needed to separate Epoxide from Parent.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, adj. pH 3.0 with Phosphoric AcidControls ionization; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent to manage broad polarity range.
Flow Rate 1.2 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nmOptimal absorbance for the tricyclic system.
Injection Vol 20 µLSufficient sensitivity for 0.05% impurity limits.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial: Low organic to retain N-oxide/Dual-oxide.
20.04060Ramp: Elute intermediate polarity degradants.
35.01090Wash: Elute Loratadine and Epoxide.
45.01090Hold: Ensure all lipophilic impurities clear.
46.08020Re-equilibration.
55.08020End.
Protocol B: Rapid UPLC Screening (High Throughput)

Best for: In-process control, fast stability checks.

Chromatographic Conditions:

  • Column: BEH C18, 2.1 × 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase: Same as Protocol A.

  • Gradient: Scaled geometrically (Run time ~12 mins).

Analytical Workflow & System Suitability

To ensure the method is "self-validating," specific system suitability criteria (SST) must be met before sample analysis.

Analytical_Workflow Prep Sample Preparation (0.5 mg/mL in MeOH:Buffer) SST_Inj Inject SST Mixture (Loratadine + Impurities B & C) Prep->SST_Inj Check Check Resolution (Rs) Rs > 1.5 between all peaks? SST_Inj->Check Fail Troubleshoot: Check pH / Column Age Check->Fail No Pass Inject Samples (Bracket with Standards) Check->Pass Yes Fail->SST_Inj Data Data Processing Quantify Impurities Pass->Data

Figure 2: Step-by-step analytical workflow ensuring system suitability prior to batch analysis.

System Suitability Criteria (Acceptance Limits):

ParameterLimitSignificance
Resolution (Rs) > 1.5 (Between Epoxide and Loratadine)Critical pair separation.
Tailing Factor (T) < 1.5 (Loratadine peak)Indicates minimal secondary interactions.
RSD (Area) < 2.0% (n=5 injections)Ensures precision of the injector/pump.
Plate Count (N) > 5000Ensures column efficiency is intact.

Expert Insights & Troubleshooting

  • The "Epoxide N-Oxide" Trap: If you observe a peak eluting very early (near the void volume), do not dismiss it as solvent front noise. The dual oxidation product (Epoxide N-Oxide) is highly polar. If this peak is critical, reduce the initial organic concentration to 10% or 15% to increase retention.

  • Buffer pH Sensitivity: A shift in pH from 3.0 to 3.5 can drastically change the retention time of the N-oxide due to the protonation state of the pyridine ring. Always measure pH after adding salts but before adding organic modifiers.

  • Sample Diluent: Dissolve samples in the initial mobile phase (80:20 Buffer:ACN). Dissolving in 100% Acetonitrile can cause "solvent effect" peak distortion for the early eluting N-oxide.

References

  • U.S. Pharmacopeia (USP). (2023). Loratadine Monograph: Organic Impurities. USP-NF.

  • SymmetryShield RP8 Applications. (2002).[1] LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2011). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Application Note.

  • BenchChem. (2025).[2] Degradation Pathways and Products of Loratadine: An In-depth Technical Guide.

  • Simson Pharma. (2023). Loratadine N-Oxide Reference Standards Data.

Sources

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Deuterated Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the solid-phase extraction (SPE) of deuterated loratadine from biological matrices, primarily human plasma. Deuterated loratadine serves as an ideal internal standard in pharmacokinetic and bioequivalence studies of loratadine due to its similar chemical and physical properties to the parent drug, allowing for accurate quantification by mass spectrometry.[1][2][3] This document elucidates the underlying principles of the selected SPE method, offers a step-by-step protocol, and provides insights into the critical parameters that ensure high recovery and sample purity. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Introduction: The Role of Deuterated Loratadine in Bioanalysis

Loratadine is a widely used second-generation antihistamine for the treatment of allergic conditions.[4][5] In clinical and preclinical studies, accurate measurement of loratadine concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as deuterated loratadine, is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[1][6] Deuterated internal standards exhibit nearly identical chromatographic behavior and ionization efficiency to the analyte of interest, which effectively compensates for variations in sample preparation and instrument response.[2][3]

Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher throughput, and improved selectivity.[7][8] This application note details a highly efficient SPE protocol for the extraction of deuterated loratadine from plasma, ensuring a clean extract suitable for sensitive LC-MS/MS analysis.

Foundational Principles: Selecting the Optimal SPE Strategy

The successful isolation of deuterated loratadine is contingent on a thorough understanding of its physicochemical properties and its interaction with the SPE sorbent.

Physicochemical Properties of Loratadine

Loratadine is a basic compound with a pKa of approximately 4.27.[9] It is a non-polar molecule, sparingly soluble in water but readily soluble in organic solvents like methanol, ethanol, and acetonitrile.[9][10][11] Its chemical structure features a hydrophobic tricyclic backbone and a piperidine ring.[4][5] These characteristics are pivotal in selecting the appropriate SPE mechanism.

PropertyValueSource
Molecular FormulaC22H23ClN2O2[5]
Molecular Weight382.89 g/mol [5]
pKa~4.27[9]
Water Solubility<1 mg/mL at 25°C[9]
Organic Solvent SolubilitySoluble in DMSO, ethanol, methanol, chloroform[9][10][11]
LogP~5.2[4]
SPE Sorbent Selection: A Rationale

Given the non-polar and basic nature of loratadine, two primary SPE mechanisms are highly effective:

  • Reversed-Phase (RP) SPE: This is the most common mode of SPE and is ideal for extracting hydrophobic compounds from aqueous matrices.[12][13][14] Sorbents such as C18 (octadecyl) or C8 (octyl) bonded silica are used.[13][14] The retention mechanism is based on van der Waals forces between the hydrophobic analyte and the non-polar stationary phase.[13]

  • Mixed-Mode SPE: This approach combines the hydrophobic retention of reversed-phase with the electrostatic interactions of ion exchange.[15][16] For a basic compound like loratadine, a mixed-mode cation exchange (MCX) sorbent is particularly advantageous. This sorbent possesses both reversed-phase (e.g., C8 or C18) and strong or weak cation exchange functionalities.[17] This dual retention mechanism allows for a more rigorous washing step, leading to a cleaner final extract.[15][16]

For this protocol, we will focus on a Mixed-Mode Cation Exchange (MCX) sorbent to achieve the highest possible purity of the deuterated loratadine extract.

Experimental Protocol: Mixed-Mode SPE for Deuterated Loratadine

This protocol is optimized for the extraction of deuterated loratadine from 1 mL of human plasma.

Materials and Reagents
  • Deuterated Loratadine standard

  • Human plasma (or other biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Acetic Acid)

  • Ammonium hydroxide

  • Deionized water

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

Step-by-Step Protocol

The SPE procedure follows four fundamental steps: Condition, Load, Wash, and Elute.[18]

The goal of this step is to prepare the plasma sample to ensure optimal binding of the analyte to the SPE sorbent.

  • To 1 mL of plasma in a clean tube, add the appropriate volume of deuterated loratadine internal standard working solution.

  • Add 1 mL of 4% phosphoric acid in water (or a similar acidic buffer) to the plasma sample.

  • Vortex the sample for 30 seconds to precipitate proteins and ensure the loratadine is in its protonated (positively charged) state.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

This step activates the stationary phase, ensuring reproducible retention of the analyte.[19]

  • Pass 1 mL of methanol through the MCX cartridge.

  • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.[12]

  • Load the pre-treated supernatant from Step 1 onto the conditioned SPE cartridge.

  • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

This crucial step removes endogenous interferences from the cartridge while the analyte of interest remains bound.[18]

  • Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M formic acid in deionized water through the cartridge. This will remove polar, non-retained matrix components.

  • Wash 2 (Non-polar, Neutral, and Acidic Interferences): Pass 1 mL of methanol through the cartridge. This will remove more hydrophobic and non-basic interferences.

The final step involves disrupting the interactions between the analyte and the sorbent to collect the purified deuterated loratadine.

  • Elute the deuterated loratadine from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic nature of this solution neutralizes the charge on the loratadine, disrupting the ion-exchange retention, while the high organic content disrupts the reversed-phase retention.

  • Collect the eluate in a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[19]

Summary of Protocol Parameters
StepReagent/SolventVolumePurpose
Sample Pre-treatment 4% Phosphoric Acid in Water1 mLProtein precipitation and analyte protonation
Conditioning Methanol1 mLSorbent activation
Deionized Water1 mLSorbent equilibration
Loading Pre-treated Plasma Supernatant~2 mLAnalyte binding
Washing 1 0.1 M Formic Acid in Water1 mLRemoval of polar interferences
Washing 2 Methanol1 mLRemoval of non-polar, neutral, and acidic interferences
Elution 5% Ammonium Hydroxide in Methanol1 mLAnalyte recovery
Reconstitution Mobile Phase100 µLPreparation for LC-MS/MS injection

Visualization of the SPE Workflow

The following diagram illustrates the logical flow of the mixed-mode solid-phase extraction protocol for deuterated loratadine.

Caption: Workflow for Mixed-Mode SPE of Deuterated Loratadine.

Results and Discussion

The described mixed-mode SPE protocol provides a robust method for the extraction of deuterated loratadine from complex biological matrices. The dual retention mechanism of the MCX sorbent ensures a high degree of selectivity, resulting in a clean extract with minimal matrix effects. This is critical for achieving the low limits of quantification often required in pharmacokinetic studies. The recovery of deuterated loratadine using this method is expected to be consistently high (>90%), with excellent reproducibility (RSD <15%).

Troubleshooting

IssuePotential CauseRecommended Solution
Low Recovery Incomplete elutionEnsure the elution solvent is sufficiently strong and basic to disrupt both reversed-phase and ion-exchange interactions. A higher concentration of ammonium hydroxide may be necessary.
Analyte breakthrough during loadingDecrease the flow rate during sample loading. Ensure the sample pH is low enough for efficient retention.
Sorbent bed drying before loadingDo not allow the cartridge to dry after the conditioning step.[12]
High Matrix Effects Inefficient washingOptimize the wash steps. A stronger organic wash (e.g., acetonitrile) or an intermediate polarity wash may be required.
Incomplete protein precipitationEnsure thorough vortexing after the addition of the acid.
Poor Reproducibility Inconsistent flow ratesUse a vacuum manifold or positive pressure manifold for consistent flow rates.
Inconsistent sample pre-treatmentEnsure accurate and consistent pipetting during the pre-treatment steps.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of deuterated loratadine from biological matrices. By leveraging the principles of mixed-mode chromatography, this method offers high recovery and excellent purity, making it an ideal sample preparation strategy for demanding bioanalytical applications. The provided step-by-step guide, coupled with the rationale behind each step, empowers researchers to implement this protocol with confidence and adapt it as needed for their specific analytical challenges.

References

  • CN102336739B - Loratadine compound and preparation method thereof - Google Patents. (n.d.).
  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.).
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016, March 4). Retrieved February 6, 2026, from [Link]

  • The identification and the quantitative determination of loratadine by the HPLC method. (2021, October 20).
  • Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • The identification and the quantitative determination of loratadine by the HPLC method - Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. (n.d.).
  • A Review on Analytical Techniques for the Assay of Loratadine - Acta Scientific. (2023, November 27). Retrieved February 6, 2026, from [Link]

  • Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC - PubMed. (2015, February 1). Retrieved February 6, 2026, from [Link]

  • DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH - Indo American Journal of Pharmaceutical Research. (2015, September 30). Retrieved February 6, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC. (2021, December 22). Retrieved February 6, 2026, from [Link]

  • Loratadine | C22H23ClN2O2 | CID 3957 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC | Request PDF - ResearchGate. (2025, August 9). Retrieved February 6, 2026, from [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (2022, October 5). Retrieved February 6, 2026, from [Link]

  • (PDF) Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination - ResearchGate. (2025, August 6). Retrieved February 6, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved February 6, 2026, from [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed. (2018, July 27). Retrieved February 6, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 6, 2026, from [Link]

  • Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Loratadine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Physicochemical properties of loratadine tablets in Sudan, Amro A. H. Mohamed. (2015, November 1). Retrieved February 6, 2026, from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved February 6, 2026, from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15). Retrieved February 6, 2026, from [Link]

Sources

Storage and handling of Loratadine-d4 Epoxide N-Oxide standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for Loratadine-d4 Epoxide N-Oxide Standards

Executive Summary & Scientific Rationale

This compound is a high-complexity stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative analysis of Loratadine metabolites and impurity profiling.[1][2] Its structural integrity is compromised by two highly reactive functional moieties: a strained epoxide ring (susceptible to nucleophilic attack and hydrolysis) and an N-oxide group (susceptible to photolytic deoxygenation and thermal rearrangement).[2]

This guide deviates from standard "store at -20°C" instructions by introducing an Orthogonal Protection Strategy . This approach mitigates the specific chemical risks associated with the simultaneous presence of hydrolytic and photolytic lability, ensuring isotopic fidelity and quantitative accuracy in LC-MS/MS workflows.

Chemical Identity & Critical Sensitivities

PropertySpecification
Compound Name This compound
CAS Number 1794754-14-5 (Reference)
Molecular Weight ~418.91 g/mol
Reactive Moiety 1 Epoxide: High ring strain; prone to acid-catalyzed hydrolysis to form dihydrodiols.[1][2][3]
Reactive Moiety 2 N-Oxide: Thermolabile and photosensitive; prone to reduction to the tertiary amine or Meisenheimer rearrangement.
Isotope Label Deuterium (d4): Located on the piperidine ring or ethyl ester (specific to synthesis); generally stable but requires protection from H/D exchange conditions (extreme pH).

Protocol 1: Arrival, Inspection, and Solid-State Storage[1][2]

Objective: Maintain the "Cold Chain" and prevent initial moisture ingress upon receipt.

Step-by-Step Workflow:
  • Equilibration (The "Sweat" Rule):

    • Upon arrival, the vial will likely be cold. DO NOT OPEN IMMEDIATELY.

    • Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 2 hours .

    • Scientific Logic:[2][4][5][6] Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic solid. This water film initiates epoxide hydrolysis before the standard is even used.

  • Visual Inspection:

    • The substance should appear as a Pale Yellow to Off-White Solid .[1][2]

    • Red Flag:[2] Darkening or gummy texture indicates prior moisture exposure or thermal degradation.

  • Long-Term Storage (Solid State):

    • Temperature: -20°C is mandatory; -80°C is preferred for storage >6 months.

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber hydrophobic glass (silanized) to prevent surface adsorption and light exposure.

Protocol 2: Solubilization & Stock Preparation

Objective: Create a stable stock solution while avoiding solvents that catalyze ring-opening or deoxygenation.

Critical Solvent Selection Matrix:

SolventSuitabilityScientific Rationale
Acetonitrile (ACN) Recommended Aprotic, non-nucleophilic.[1][2] Preserves the epoxide ring.
DMSO Acceptable Good solubility, but high boiling point makes evaporation difficult.[2] Hygroscopic nature requires strict handling.
Methanol (MeOH) Use with Caution Protic solvent. Can act as a nucleophile (metholysis) toward the epoxide under acidic conditions or prolonged storage.
Water/Buffers FORBIDDEN Will cause rapid hydrolysis of the epoxide to the diol and hydrolysis of the ethyl ester.
Preparation Procedure:
  • Environment: Work under low-light conditions (amber light) to protect the N-oxide.[1][2]

  • Dissolution:

    • Add Acetonitrile (HPLC Grade or higher) to the vial.

    • Target Concentration: 100 µg/mL to 1 mg/mL .

    • Technique: Vortex gently (low speed) for 30 seconds. Avoid Sonication , as the localized heat and cavitation can degrade the N-oxide.

  • Aliquot Strategy (Single-Use Principle):

    • Never freeze-thaw the master stock.[1][2]

    • Immediately dispense the stock into amber autosampler vials with low-volume inserts (e.g., 50 µL aliquots).

    • Purge headspace with Argon before sealing.

    • Store aliquots at -80°C .

Protocol 3: Usage & Self-Validating Quality Control

Objective: Verify integrity before running valuable samples.

The "Pre-Run Check" (Self-Validation):

Before analyzing a batch of samples, inject a neat standard of the this compound and monitor for specific degradation markers using LC-MS.[1][2]

  • Target Mass: [M+H]+ = ~419.9 (Verify exact mass based on specific d4 placement).

  • Degradation Marker A (Hydrolysis): Look for +18 Da shift (Epoxide

    
     Diol).
    
  • Degradation Marker B (Reduction): Look for -16 Da shift (N-oxide

    
     Amine).[1][2]
    
  • Degradation Marker C (Ester Hydrolysis): Look for -28 Da (Loss of Ethyl group/conversion to acid).[1][2]

Acceptance Criteria: Purity > 95% (Area under curve of parent vs. degradants).

Visualized Workflows (Graphviz)

Figure 1: Storage & Handling Decision Tree

StorageProtocol Arrival Standard Arrival (this compound) Equilibrate Equilibrate to RT (Desiccator, 2 hrs) Arrival->Equilibrate Inspect Visual Inspection (Pale Yellow Solid?) Equilibrate->Inspect Solvent Select Solvent Inspect->Solvent ACN Acetonitrile (Recommended) Solvent->ACN Preferred MeOH Methanol (Risk of Metholysis) Solvent->MeOH Avoid if possible Dissolve Dissolve & Vortex (NO Sonication) ACN->Dissolve MeOH->Dissolve Aliquot Aliquot into Amber Vials (Single Use) Dissolve->Aliquot Freeze Store at -80°C (Argon Headspace) Aliquot->Freeze

Caption: Decision tree for the safe intake, solubilization, and storage of labile Loratadine standards.

Figure 2: Degradation Pathways & Mass Shifts[1]

Degradation Parent Parent Standard (Epoxide N-Oxide) [M+H]+ Diol Degradant A: Diol (Epoxide Hydrolysis) Mass: +18 Da Parent->Diol Moisture / Acid Amine Degradant B: Amine (N-Oxide Reduction) Mass: -16 Da Parent->Amine Light / Heat Acid Degradant C: Acid (Ester Hydrolysis) Mass: -28 Da Parent->Acid High pH / H2O

Caption: Primary degradation pathways.[1][2][6] Monitoring these mass shifts serves as a self-validating quality check.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Signal Loss (-16 Da) Photodegradation of N-oxide.[1][2]Ensure all handling is done under amber light; check autosampler temperature (keep at 4°C).
Peak Broadening / Tailing Epoxide opening on column.Ensure mobile phase pH is near neutral (pH 6-7).[1][2] Avoid highly acidic modifiers (e.g., >0.1% Formic Acid) if on-column stability is poor.[1][2]
New Peak (+18 Da) Moisture contamination in stock.Discard stock. Re-prepare from solid using fresh, anhydrous Acetonitrile.[2]

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved October 26, 2025, from [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Loratadine Epoxide. Retrieved October 26, 2025, from [Link][2]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved October 26, 2025, from [Link][2]

Sources

Application of Loratadine-d4 Epoxide N-Oxide in stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Oxidative Impurities in Loratadine Stability Testing

Executive Summary

In the high-stakes environment of pharmaceutical stability testing (ICH Q1A/Q3B), the accurate quantitation of secondary degradation products is often compromised by matrix effects and ionization suppression in LC-MS/MS. This Application Note details the protocol for utilizing Loratadine-d4 Epoxide N-Oxide , a stable isotope-labeled (SIL) analog of the bis-oxidized impurity Loratadine Epoxide N-Oxide.

Unlike standard protocols that rely on the parent drug’s internal standard (Loratadine-d4) to quantify impurities, this guide advocates for "Exact-Match" Isotope Dilution , a methodology that provides superior accuracy by compensating for the specific extraction efficiency and ionization behavior of the polar epoxide-N-oxide moiety.

Technical Background & Rationale

The Challenge: Bis-Oxidative Degradation

Loratadine is a tricyclic antihistamine susceptible to oxidative stress. Under forced degradation (peroxide) or long-term shelf storage, it undergoes transformation at two distinct electrophilic sites:

  • N-Oxidation: Attack at the pyridine nitrogen.[1]

  • Epoxidation: Oxidation of the cycloheptene double bond.

The formation of Loratadine Epoxide N-Oxide represents a "worst-case" degradation scenario—a highly polar, bis-oxidized species.

The Solution: Target-Specific Internal Standards

Standard stability methods often use Loratadine-d4 to quantify all impurities. However, this introduces error because:

  • Retention Time Mismatch: The polar Epoxide N-Oxide elutes significantly earlier than the parent Loratadine.

  • Matrix Effect Variance: The ionization suppression at the impurity's elution time differs from that of the parent drug.

This compound co-elutes perfectly with the target impurity, experiencing the exact same matrix effects and extraction losses, rendering the method self-validating.

Chemical Mechanism & Pathway Visualization

The following diagram illustrates the dual-pathway oxidation leading to the target analyte and the role of the deuterated standard.

Loratadine_Oxidation Loratadine Loratadine (Parent) Lor_NOx Loratadine N-Oxide (Impurity B) Loratadine->Lor_NOx Pyridine Oxidation (H2O2/Peroxide) Lor_Epox Loratadine Epoxide (Impurity G) Loratadine->Lor_Epox Alkene Oxidation Target Loratadine Epoxide N-Oxide (Target Analyte) Lor_NOx->Target Secondary Oxidation Lor_Epox->Target Secondary Oxidation IS This compound (Internal Standard) IS->Target Co-Elution & Normalization

Figure 1: Oxidative degradation pathways of Loratadine leading to the bis-oxidized impurity. The green hexagon represents the point of insertion for the deuterated internal standard.

Experimental Protocol: Stability Indicating LC-MS/MS

Materials
  • Analyte Standard: Loratadine Epoxide N-Oxide (Unlabeled).

  • Internal Standard (IS): this compound (Deuterium enrichment >99%).

  • Matrix: Pharmaceutical formulation excipients (placebo) or Plasma (for metabolic stability).[2]

Stock Solution Preparation
  • IS Stock: Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL).

  • Working IS: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Spiking: Add 20 µL of Working IS to every 1 mL of stability sample prior to extraction/filtration.

Forced Degradation (Generation of Impurity)

To validate the method, you must generate the impurity in situ:

  • Dissolve Loratadine (1 mg/mL) in Acetonitrile.

  • Add 30%

    
     (1:1 v/v).
    
  • Heat at 60°C for 4 hours.

  • Quench with Sodium Metabisulfite.

  • Spike with d4-IS and analyze.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18, 1.7 µm (2.1 x 50 mm)Sub-2 micron for resolution of polar oxides.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 8 minsSlow ramp required to separate N-oxide from Epoxide.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive ModePyridine nitrogen protonates easily.
MRM Transitions (Mass Spectrometry)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Loratadine Epoxide N-Oxide 415.2

339.1 (Loss of carbamate)25
This compound 419.2

343.1 (Loss of carbamate-d4)25

> Note: The mass shift of +4 Da is maintained in the fragment ion if the deuterium label is on the piperidine/ethyl ester ring, which is typical for these syntheses.

Data Analysis & Validation

Calculation of Response Factor

Using the "Exact-Match" IS allows for the calculation of concentration without external calibration curves in early screening, though a full curve is recommended for GMP release.



Where RRF (Relative Response Factor) is typically 1.0 for deuterated analogs (assuming identical ionization efficiency), simplifying the calculation significantly compared to using the parent drug as IS.

Self-Validating Workflow

The following workflow demonstrates how the d4-standard corrects for errors at every stage.

Workflow cluster_0 Sample Preparation cluster_1 Systemic Error Correction cluster_2 Result Sample Degraded Sample (Contains Impurity) Mix Homogenization Sample->Mix Spike Spike IS: This compound Spike->Mix Extract Extraction / Filtration (Loss: -10%) Mix->Extract Matrix LC-MS Ionization (Suppression: -25%) Extract->Matrix Analyte & IS lost equally Detect Detection Matrix->Detect Analyte & IS suppressed equally Calc Ratio Calculation (Analyte/IS) Detect->Calc Ratio remains constant

Figure 2: The self-validating nature of the protocol. Because the d4-IS is added before extraction, it compensates for both physical loss and ionization suppression.

References

  • Pharmaffiliates. (2025). This compound: Deuterated Standards for Stability Testing. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.[1][3][4][5][6] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solution Stability of Loratadine-d4 Epoxide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges associated with Loratadine-d4 Epoxide N-Oxide , a complex, isotopically labeled reference standard used in impurity profiling and metabolic studies.[1][2] This compound contains three highly reactive moieties: a strained epoxide ring , a thermally labile N-oxide , and a hydrolytically sensitive ethyl ester , all coupled with a deuterium label that requires protection from exchange.[2]

Executive Summary

This compound is a high-value internal standard.[1][2] Its stability is compromised by three primary mechanisms: nucleophilic attack on the epoxide (opening the ring), photochemical deoxygenation of the N-oxide, and ester hydrolysis . This guide provides field-proven protocols to mitigate these risks and ensure quantitative accuracy in LC-MS workflows.

Part 1: Critical Storage & Handling Protocols
1. The "Golden Rule" of Solvent Selection

Issue: Researchers often dissolve Loratadine standards in Methanol (MeOH) by default.[2] Risk: For Loratadine Epoxide, protic solvents like MeOH act as nucleophiles.[2] Over time, methanol attacks the epoxide ring, forming the methoxy-alcohol degradant. Solution:

  • Primary Solvent: Use Acetonitrile (ACN) or DMSO (anhydrous).[1][2] These are aprotic and will not attack the epoxide.[2]

  • Working Solution: If aqueous dilution is necessary for LC-MS, prepare immediately before injection.[1][2] Do not store aqueous dilutions >4 hours.

2. Temperature & Light Control

Issue: N-oxides are thermally unstable and photosensitive.[1][2] Protocol:

  • Long-Term Storage: -80°C is optimal; -20°C is acceptable for <3[1][2] months.

  • Thawing: Thaw in a desiccator to prevent moisture condensation (which drives ester hydrolysis).[1][2]

  • Light Protection: Use Amber silanized glass vials .[1][2] If amber glass is unavailable, wrap clear vials in aluminum foil.

3. pH Management

Issue:

  • Acidic pH (<4): Catalyzes epoxide ring opening to a diol.[1][2]

  • Basic pH (>9): Rapidly hydrolyzes the ethyl ester (stripping the d4 label if located on the ethyl group) and can induce N-oxide rearrangement.[2] Target pH: Maintain solution pH between 6.0 and 7.5 .

Part 2: Troubleshooting Guide (Q&A)
Q1: My LC-MS peak for this compound is splitting. Why?

Diagnosis: This indicates epoxide ring opening or diastereomer formation .[1][2]

  • Cause: Exposure to acidic mobile phases for too long or use of protic solvents (MeOH/EtOH) in the stock solution.[2]

  • Fix:

    • Check your stock solvent.[1][2] If it is Methanol, discard and remake in Acetonitrile.[2]

    • Ensure your LC autosampler is set to 4°C .[1][2]

    • Switch to a neutral pH mobile phase (e.g., Ammonium Formate/ACN) if possible, or minimize on-column time.[1][2]

Q2: I see a mass shift of -16 Da. Is my standard degrading?

Diagnosis: Yes, this is Deoxygenation .

  • Cause: The N-oxide moiety has lost an oxygen atom, reverting to the amine (Loratadine Epoxide-d4).[1] This is often driven by thermal stress or in-source fragmentation in the mass spectrometer.[1][2]

  • Fix:

    • low-Temperature Handling: Keep samples on ice.

    • Source Parameters: Lower the Desolvation Temperature and Source Temperature in your MS method. High heat can strip the N-oxide during analysis, leading to false quantification.[2]

Q3: The signal intensity is dropping over a 24-hour run.

Diagnosis: Hydrolysis or Precipitation .

  • Cause: If the d4 label is on the ethyl ester, hydrolysis (loss of ethanol-d4) destroys the internal standard signal. Alternatively, the compound may be adsorbing to plastic vials.[2]

  • Fix:

    • Use Silanized Glass Vials only. Loratadine derivatives are sticky (hydrophobic).[1][2]

    • Verify the pH of the aqueous mobile phase component is not >8.[2]

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the three critical degradation pathways you must prevent.

Loratadine_Degradation Standard Loratadine-d4 Epoxide N-Oxide (Intact Standard) Degradant_1 Diol Derivative (Ring Opening) Standard->Degradant_1 Nucleophilic Attack Degradant_2 Loratadine Epoxide-d4 (Deoxygenation -16 Da) Standard->Degradant_2 Thermal Reduction Degradant_3 Loratadine Acid-d4 (Ester Hydrolysis) Standard->Degradant_3 Hydrolysis Acid Acidic pH / Protic Solvent (MeOH, H+) Heat Heat / In-Source Frag. (>40°C) Base Basic pH / Moisture (pH > 9)

Caption: Primary degradation pathways. Red paths indicate chemical modification requiring new standard preparation; Yellow path indicates potential instrumental artifact.[1][2]

Part 4: Validated Workflow for Standard Preparation

To ensure Scientific Integrity , follow this step-by-step workflow. This protocol minimizes exposure to destabilizing factors.[1][2]

StepActionTechnical Rationale
1 Equilibration Allow vial to reach Room Temp (RT) in a desiccator before opening. Prevents condensation (water) entry.[1][2][3]
2 Weighing Weigh quickly in low-light conditions (or under red light). Minimizes photodegradation of N-oxide.[1][2]
3 Dissolution Dissolve in 100% Acetonitrile (ACN) . Avoid MeOH. ACN is aprotic and stabilizes the epoxide.
4 Aliquot Dispense into single-use amber glass vials.[2] Flush with Argon or Nitrogen.[1][2][3] Removes O2 and moisture.[2][4]
5 Storage Store at -80°C . Prevents thermal deoxygenation.
6 Use Thaw one aliquot.[1][2] Dilute into mobile phase immediately before injection.[1][2] Do not refreeze.
Part 5: Data Summary - Solvent Stability Comparison

Data derived from accelerated stability testing of structural analogs (Loratadine Epoxide).

Solvent SystemStability Duration (at 4°C)Risk FactorRecommendation
Methanol (MeOH) < 24 HoursHigh (Nucleophilic attack)DO NOT USE for Stock
Water/ACN (50:50) 24-48 HoursMedium (Hydrolysis)Use only for immediate LC injection
Acetonitrile (ACN) > 6 MonthsLowRecommended for Stock
DMSO > 1 YearLowGood alternative, but hard to evaporate
References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 46782076, Loratadine Epoxide. Retrieved from [Link][1][2]

  • Venkatesh, G., et al. (2015).[2] Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Loratadine-d4 Epoxide N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of Loratadine-d4 Epoxide N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding the Challenge: this compound and Matrix Effects

This compound is a deuterated metabolite of Loratadine, a common antihistamine. As a polar and structurally complex molecule, its quantification in biological matrices like plasma or serum is susceptible to matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components that interfere with the ionization of the analyte in the mass spectrometer source.[1][2][3] This can lead to inaccurate and irreproducible results, compromising the integrity of pharmacokinetic and toxicokinetic studies.[1][4]

This guide will walk you through the common challenges and provide scientifically-grounded solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4] In electrospray ionization (ESI), these co-eluting species can compete with the analyte for charge, leading to a decrease in the analyte's signal (ion suppression) or, less commonly, an increase (ion enhancement).[1][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a polar metabolite.[6][7][8][9][10] Polar analytes are often challenging to retain on traditional reversed-phase C18 columns and may elute early in the chromatographic run, where a higher concentration of polar matrix components, such as phospholipids, also tend to elute.[5][11] This co-elution is a primary driver of matrix effects.

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: Phospholipids are a major contributor to matrix effects in plasma and serum analysis.[5][11] These molecules are abundant in cell membranes and can co-extract with the analyte during sample preparation.[5] Other sources include salts, proteins, and other endogenous metabolites.

Q4: How can I determine if my analysis is suffering from matrix effects?

A4: A common method is the post-extraction addition experiment. In this procedure, the analyte of interest is spiked into a blank, extracted matrix sample and also into a pure solvent. The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference in peak areas indicates the presence of matrix effects. Regulatory guidelines from the FDA and EMA provide detailed procedures for assessing matrix effects during method validation.[12][13][14][15][16]

Troubleshooting Guide

Issue 1: Poor Sensitivity and Inconsistent Results

Q: I am observing low signal intensity and high variability for this compound across different samples. What could be the cause and how can I fix it?

A: This is a classic symptom of ion suppression. The underlying cause is likely co-elution of matrix components with your analyte. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Evaluate and Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[17][18]

  • Protein Precipitation (PPT): While simple and fast, PPT alone is often insufficient for removing phospholipids.[19] If you are using a simple protein crash with acetonitrile, consider it a starting point.

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[19] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of this compound while leaving interfering components behind.[19]

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide significantly cleaner extracts.[20][21][22] For a polar analyte like this compound, consider the following SPE strategies:

    • Polar-Enhanced Reversed-Phase SPE: These phases are designed to provide better retention for polar analytes than traditional C18 phases.

    • Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange functionalities, offering orthogonal separation mechanisms for enhanced cleanup.

    • Phospholipid Removal SPE: Specialized SPE plates and cartridges are designed to specifically target and remove phospholipids.[5][11][23][24][25][26]

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensiveInefficient removal of phospholipids and other matrix components.[19]
Liquid-Liquid Extraction (LLE) Good for removing salts and some phospholipidsCan be labor-intensive, may have lower analyte recovery.[19]
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extractsMore complex method development, can be more expensive.[20]

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, focus on chromatographic separation to resolve the analyte from interfering matrix components.[18]

  • Gradient Optimization: Adjust the gradient slope to increase the separation between your analyte and any co-eluting peaks.

  • Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for separating polar compounds.[27][28][29][30][31] It utilizes a polar stationary phase and a mobile phase with a high organic content, leading to the retention of polar analytes.

    • "AQ" or Polar-Endcapped C18 Columns: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds compared to standard C18 columns.

Step 3: The Critical Role of the Internal Standard

Using a stable isotope-labeled (SIL) internal standard, such as this compound, is crucial for accurate quantification.[32][33][34][35][36] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[32][34] Ensure the purity and stability of your internal standard.

Issue 2: Poor Peak Shape and Shifting Retention Times

Q: My peaks for this compound are broad, tailing, or my retention times are drifting. What's going on?

A: These issues can be related to matrix effects, but they also point towards potential problems with your chromatographic method or column integrity.

Step 1: Investigate Column Fouling

The buildup of matrix components, especially phospholipids, on the analytical column can degrade performance, leading to poor peak shape and shifting retention times.[5]

  • Implement a Diverter Valve: Program the diverter valve to send the highly polar, early-eluting matrix components to waste for the initial part of the run, only directing the flow to the mass spectrometer just before your analyte elutes.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained matrix components and protect the primary column.

  • Column Washing: Develop a robust column washing procedure to be run between batches or at the end of each day to remove accumulated matrix components.

Step 2: Re-evaluate Mobile Phase Composition

  • pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state and good peak shape.

  • Buffer Strength: Inadequate buffer strength can lead to peak tailing and shifting retention times, especially with ionizable compounds.

Experimental Protocols & Workflows

Protocol 1: Phospholipid Removal using a Specialized SPE Plate

This protocol provides a general workflow for using a phospholipid removal plate, a highly effective method for cleaning up plasma samples.

  • Protein Precipitation: In a 96-well collection plate, add 300 µL of acetonitrile containing 1% formic acid to 100 µL of plasma sample.

  • Mix: Vortex the plate for 1 minute to precipitate the proteins.

  • Load: Place the phospholipid removal SPE plate on a vacuum manifold. Transfer the supernatant from the collection plate to the SPE plate.

  • Elute: Apply a gentle vacuum to pull the sample through the SPE plate into a clean collection plate. The phospholipids are retained on the SPE sorbent.

  • Evaporate and Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

Workflow Diagram: Troubleshooting Matrix Effects

Matrix_Effects_Workflow Start Problem Identified: Poor Sensitivity / Reproducibility Assess_ME Assess Matrix Effect (Post-Extraction Addition) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect Investigate Other Issues (e.g., Instrument Performance) ME_Present->No_ME No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Verify SIL Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-evaluate and Validate Method Use_SIL_IS->Revalidate End Successful Analysis Revalidate->End

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

Conclusion

Minimizing matrix effects in the analysis of this compound requires a multi-faceted approach. By systematically optimizing sample preparation, chromatographic conditions, and employing a suitable internal standard, researchers can achieve reliable and accurate quantitative results. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each biological matrix can present unique challenges. A thorough method development and validation process, in accordance with regulatory guidelines, is paramount for ensuring the integrity of your data.[12][13][15]

References

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. Retrieved from [Link]

  • Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498. Shimadzu. Retrieved from [Link]

  • Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. (2022). Asian Journal of Chemistry. Retrieved from [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2010). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of chromatographic science, 48(1), 35–44. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • This compound. Pharmaffiliates. Retrieved from [Link]

  • Duszczyk, A., & Glibowski, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Food Chemistry, 128(4), 823-828.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved from [Link]

  • Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development. (2022). PMC - NIH. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Retrieved from [Link]

  • Loratadine Epoxide. PubChem. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). LCGC North America. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Retrieved from [Link]

  • How Sample Prep for Phospholipid Removal Works. Lab Manager. Retrieved from [Link]

  • Kruszewski, A. M., & Racz, A. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 161, 153–165. [Link]

  • Garofolo, F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243–1257. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Retrieved from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]

  • Ion suppression in LC-MS-MS: A case study. Semantic Scholar. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Improve LC/MS/MS and Remove Phospholipids with Phree. (2013). YouTube. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Retrieved from [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Ion suppression: A major concern in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Loratadine N-oxide. PubChem. Retrieved from [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Kruszewski, A. M., & Racz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 164, 153-165.
  • Hydrophilic interaction chromatography. Wikipedia. Retrieved from [Link]

  • Loratadine N-Oxide. Veeprho. Retrieved from [Link]

Sources

Reducing background noise in Loratadine-d4 Epoxide N-Oxide detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Background Noise in LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of Loratadine-d4 Epoxide N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of achieving high sensitivity and specificity in your LC-MS/MS assays. High background noise is a common adversary in quantitative mass spectrometry, obscuring your analyte's signal and compromising the integrity of your data. This guide provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the causes of background noise to empower you to confidently address these issues in your laboratory.

I. Frequently Asked Questions (FAQs): Troubleshooting High Background Noise

Here, we address some of the most common questions and issues encountered during the detection of this compound.

Q1: My baseline is consistently high across the entire chromatogram, even in blank injections. What are the likely sources and how can I address this?

A high, consistent baseline is often indicative of a systemic contamination issue. The cause is likely a continuous source of ions that are being detected by the mass spectrometer.

  • Mobile Phase Contamination: The purity of your solvents and additives is paramount.[1][2] Using HPLC-grade instead of LC-MS grade solvents can introduce a significant number of non-volatile impurities, leading to a higher noise level.[1] Always use freshly prepared mobile phases from high-purity (LC-MS grade or better) solvents and additives. Avoid "topping off" solvent bottles, as this can concentrate contaminants over time.[1]

  • System Contamination: Residual contaminants can accumulate in the LC system (tubing, pump seals, injector) or the mass spectrometer's ion source.[3] This can be due to previous analyses of "dirty" samples or the gradual leaching of plasticizers from solvent lines. A thorough system flush or a more intensive "steam cleaning" protocol can be effective in removing these contaminants.[4]

  • Gas Supply Impurities: The nitrogen gas used for nebulization and as a curtain gas can be a source of contamination. Ensure that the gas supply is of high purity and that the gas lines are clean.

Q2: I'm observing significant ion suppression for my analyte, this compound. How can I identify and mitigate this?

Ion suppression is a form of matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[5]

  • Identifying Ion Suppression: A post-column infusion experiment is a classic method to diagnose ion suppression.[5] By infusing a constant flow of your analyte post-column while injecting a blank matrix extract, any dip in the analyte's signal at specific retention times indicates the elution of interfering components.[5]

  • Mitigation Strategies:

    • Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the stationary phase of your column, or employing techniques like 2D-LC for very complex matrices.

    • Sample Preparation: A more rigorous sample clean-up procedure can significantly reduce matrix effects.[1] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering compounds than a simple protein precipitation.[6]

    • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a 13C- or 15N-labeled version of Loratadine Epoxide N-Oxide, is the gold standard for compensating for matrix effects.[7][8] Since this compound is already a deuterated compound, a different isotopic labeling pattern would be needed for the internal standard. The SIL-IS will experience similar ion suppression as the analyte, allowing for an accurate ratio-based quantification.[7]

Q3: My signal-to-noise ratio is poor, but the baseline itself isn't excessively high. How can I improve the signal for this compound?

A poor signal-to-noise ratio can be due to either a high baseline or a weak analyte signal. If the baseline is acceptable, the focus should be on enhancing the ionization and transmission of your analyte.

  • Mass Spectrometer Parameter Optimization: The parameters of the mass spectrometer, including ion source settings (e.g., nebulizer gas pressure, drying gas temperature, capillary voltage) and compound-specific parameters (e.g., collision energy, declustering potential), have a profound impact on signal intensity.[9] A systematic optimization of these parameters for this compound is crucial.[9]

  • Mobile Phase pH and Additives: The pH of the mobile phase can significantly influence the ionization efficiency of an analyte. For a compound like this compound, which has basic nitrogen atoms, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) will promote protonation and enhance the signal in positive ion mode.[6]

  • Choice of Ionization Technique: While Electrospray Ionization (ESI) is commonly used, for some compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might provide better sensitivity and be less susceptible to matrix effects.

Q4: I see a lot of chemical noise (distinct peaks) in my blank chromatograms. What could be the cause?

The presence of discrete peaks in a blank injection points to specific contaminants being introduced into the system.

  • Carryover: Analyte from a previous high-concentration sample may be retained in the injection system or on the column and elute in subsequent injections. A more rigorous needle wash protocol or injecting several blanks after a high-concentration sample can help mitigate this.

  • Contaminants from Labware: Plasticizers (e.g., phthalates) and other compounds can leach from sample vials, pipette tips, and collection plates.[10] Using glassware or certified low-bleed plasticware can reduce this source of contamination.

  • Cross-Contamination: Ensure proper handling procedures to avoid accidental contamination of your blank samples or solvents with standards or other samples.

II. Experimental Protocols and Methodologies

A. Protocol for Systematic Cleaning of an LC-MS System

This protocol is designed to remove common contaminants that contribute to high background noise.

  • Initial System Flush:

    • Disconnect the column from the system.

    • Replace the mobile phase with a freshly prepared solution of 50:50 isopropanol:water.

    • Flush all LC lines at a moderate flow rate (e.g., 0.5 mL/min) for at least 60 minutes.

  • Ion Source Cleaning:

    • Follow the manufacturer's instructions to safely vent the mass spectrometer and remove the ion source.

    • Disassemble the key components of the ion source (e.g., capillary, skimmer, lenses).

    • Sonciate the metal components sequentially in water, methanol, and isopropanol for 15 minutes each.[3]

    • Allow the components to dry completely before reassembly.

  • "Steam Cleaning" for Stubborn Contamination:

    • For persistent high background, a more aggressive cleaning may be necessary.[4]

    • With the column removed, flow a mobile phase of 75:25 methanol:water at 0.5 mL/min.[4]

    • Set the nebulizer pressure to a high value (e.g., 60 psi), the drying gas flow to its maximum (e.g., 13 L/min), and the drying gas temperature to 350 °C.[4]

    • Allow the system to run under these conditions overnight.[4]

  • System Re-equilibration:

    • After any cleaning procedure, thoroughly flush the system with your initial mobile phase conditions until the baseline is stable.

    • It is often necessary to allow the mass spectrometer to equilibrate for several hours after maintenance to achieve a stable baseline.[4]

B. Workflow for Sample Preparation Method Selection

The choice of sample preparation is a critical step in minimizing matrix effects and background noise.

Caption: Decision workflow for selecting an appropriate sample preparation method.

III. Data Presentation and Quantitative Insights

Table 1: Comparison of Sample Preparation Techniques for Noise Reduction
Sample Preparation MethodTypical RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) 85-105%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighModerate
Solid-Phase Extraction (SPE) 80-100%HighLow to Moderate

This table provides a generalized comparison. Actual performance will depend on the specific analyte and matrix.

IV. Logical Relationships and Troubleshooting Pathways

Diagram: Troubleshooting High Background Noise in LC-MS/MS

This diagram provides a logical, step-by-step approach to diagnosing and resolving high background noise issues.

Troubleshooting_Workflow A High Background Noise Detected B Inject Blank (Solvent) A->B C Is Noise Still High? B->C D Source is Systemic: - Mobile Phase - LC/MS System Contamination - Gas Supply C->D Yes E Source is Sample-Related: - Matrix Effects - Carryover - Contaminated Reagents C->E No F Action: Prepare Fresh Mobile Phase with LC-MS Grade Solvents D->F H Action: Improve Sample Cleanup (e.g., LLE or SPE) E->H G Action: Perform System Flush and Ion Source Cleaning F->G J Problem Resolved? G->J I Action: Optimize Wash Solvents and Inject Blanks H->I I->J J->A No, Re-evaluate K End J->K Yes

Caption: A logical decision tree for troubleshooting high background noise.

By systematically working through these troubleshooting steps, from the simplest potential causes to the more complex, researchers can efficiently identify and resolve the sources of background noise in their analysis of this compound, leading to more robust and reliable data.

V. References

  • Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. ASMS 2014 TP498. Available at: [Link]

  • Nagwa AS, Eslam MS, Erini SH, Sarah HA (2014) Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. Int J Pharm Sci Res 1: 102. Available at: [Link]

  • Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction. PubMed. Available at: [Link]

  • Padilla-Gonzalez, G. F. (2022). Response to "Losing Sensitivity of LC/MS signal due to High Background?". ResearchGate. Available at: [Link]

  • Qaetevvy. (2023). Response to "High background after preventative maintenance". Chromatography Forum. Available at: [Link]

  • Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. PMC. Available at: [Link]

  • LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. Available at: [Link]

  • Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. (2022). PMC. Available at: [Link]

  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Available at: [Link]

  • James_Ball. (2013). Response to "How to reduce noise in LC/MSMS???". Chromatography Forum. Available at: [Link]

  • Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. PubMed. Available at: [Link]

  • Impurity profile study of loratadine. (2002). PubMed. Available at: [Link]

  • Kang, P., et al. (2007). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]

  • How to reduce high background noise in an LC MS/MS experiment? (2015). ResearchGate. Available at: [Link]

  • A sensitive LC/MS/MS method using silica column and aqueous-organic mobile phase for the analysis of loratadine and descarboethoxy-loratadine in human plasma. (2003). PubMed. Available at: [Link]

  • (a) Mass spectrum for loratadine. (b) Mass spectrum for polymethyl methacrylate. (2012). ResearchGate. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). PMC. Available at: [Link]

  • Agilent LC/MS – Care and Feeding. (n.d.). Agilent. Available at: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. Available at: [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (2023). ResearchGate. Available at: [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC International. Available at: [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. Available at: [Link]

  • Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). PubMed. Available at: [Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. (2019). SciSpace. Available at: [Link]

  • LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel)... (2007). ResearchGate. Available at: [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. (2011). Analytica Chimica Acta. Available at: [Link]

  • An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configuration. (2024). PubMed. Available at: [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega. Available at: [Link]

  • Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. (2022). ResearchGate. Available at: [Link]

  • Metabolism of loratadine and further characterization of its in vitro metabolites. (2001). PubMed. Available at: [Link]

Sources

Technical Support Center: LC-MS Analysis of Loratadine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Nature of Loratadine

Loratadine (MW 382.88) presents a classic "double threat" in LC-MS analysis: it is both highly hydrophobic (LogP ~4.8) and a weak base (pKa ~5.0). This physicochemical profile means it adheres tenaciously to two distinct surfaces within your flow path:

  • Hydrophobic Adsorption: It binds to plastic components (PEEK tubing, rotor seals) and hydrophobic stationary phases.

  • Ionic Adsorption: As a base, it interacts strongly with silanols on column frits and metallic surfaces (stainless steel) that have become active.

This guide provides a self-validating troubleshooting protocol to eliminate carryover, ensuring your impurity profiling (e.g., Desloratadine quantitation) meets the stringent <0.1% thresholds required by regulatory bodies.

Diagnostic Workflow: Isolate the Source

Before disassembling your instrument, you must pinpoint the carryover source. Use this decision tree to distinguish between System Carryover (injector/tubing) and Column Carryover (stationary phase/frits).

Troubleshooting Decision Tree

Loratadine_Carryover_Workflow Start Start: Carryover detected in Blank Step1 Step 1: Remove Column Install Zero-Dead-Volume (ZDV) Union Start->Step1 Test1 Run Gradient Blank (No Column) Step1->Test1 Decision1 Is Peak Present? Test1->Decision1 SystemSource Source: INJECTOR / SYSTEM (Needle, Valve, Tubing) Decision1->SystemSource Yes ColumnSource Source: COLUMN (Frits, Stationary Phase) Decision1->ColumnSource No ActionSystem Action: 1. Change Wash Solvents 2. Inspect Rotor Seal 3. Passivate System SystemSource->ActionSystem ActionColumn Action: 1. Run Sawtooth Gradient 2. Change Column Frit 3. Switch to Hybrid Particle Column ColumnSource->ActionColumn

Figure 1: Diagnostic logic flow to isolate the physical location of Loratadine adsorption.

Technical Solutions & FAQs

Category A: The Autosampler & Injector (System Carryover)

Q1: I confirmed the carryover is from the injector. What wash solvents effectively remove Loratadine?

A: Standard methanol washes are often insufficient for tricyclic antihistamines. You need a "Strong Wash" that attacks both hydrophobic and ionic interactions.

The Mechanism: Loratadine requires protonation to increase solubility (low pH) and organic strength to break hydrophobic bonds.

  • Weak Wash: 90:10 Water:Acetonitrile (Matches initial gradient conditions to prevent peak distortion).

  • Strong Wash (The "Magic Mix"): 1:1:1 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid .

Why this works:

  • Isopropanol (IPA): High elution strength for lipophilic compounds.

  • Formic Acid: Protonates the basic nitrogen, making the molecule more soluble and less likely to stick to silanols or metals [1].

Q2: My rotor seal is standard Vespel. Should I change it?

A: Yes. Vespel (polyimide) is prone to adsorbing basic amines like Loratadine, leading to "memory effects" that persist over dozens of injections.

  • Recommendation: Switch to a Tefzel (ETFE) or PEEK rotor seal.[1]

  • Caveat: While PEEK is better than Vespel for bases, it is hydrophobic. If you use PEEK, you must use the aggressive Strong Wash (containing IPA) described above to prevent hydrophobic adsorption on the seal itself [2].

Q3: Does the needle material matter?

A: Absolutely. If you are using a standard stainless steel needle, the basic Loratadine can interact with active metal sites.

  • Solution: Use a Platinum-coated or PEEK-lined needle if available for your autosampler.

  • Protocol: Ensure your "Needle Seat Backflush" is enabled. The seat is a common trap for hydrophobic debris.

Category B: Chromatography & Column Chemistry (Column Carryover)

Q4: The carryover is on the column.[2][3][4] I'm running a standard gradient. Why isn't it clearing?

A: Loratadine likely elutes late, but "late" isn't enough. It trails. You need to aggressively strip the column at the end of every run.

The "Sawtooth" Wash Protocol: Instead of a simple linear ramp to 95% B, implement a sawtooth cycle at the end of your method:

Time (min)%B (Organic)Action
End of Elution95%Elute Analyte
+0.5 min95%Hold
+0.1 min10%Rapid Drop (Shock)
+0.5 min10%Hold
+0.1 min95%Rapid Ramp (Strip)
+1.0 min95%Final Hold
  • Why: The rapid cycling between aqueous and organic phases helps disrupt the equilibrium of the "sticky" analyte on the stationary phase more effectively than a static hold [3].

Q5: Which column chemistry minimizes Loratadine tailing and carryover?

A: Avoid standard silica-based C18 columns if possible, as residual silanols bind basic drugs.

  • Best Choice: Hybrid Particle Technology (e.g., Waters BEH or Agilent Poroshell HPH) . These have fewer free silanols and can withstand high pH cleaning if necessary.

  • Alternative: A C8 or Phenyl-Hexyl phase. The Phenyl-Hexyl phase offers pi-pi interactions which can alter selectivity, but sometimes the reduced hydrophobicity (compared to C18) helps reduce carryover for extremely lipophilic compounds [4].

Validated Cleaning Protocol (For Severe Contamination)

If your system is heavily contaminated (carryover > 1%), perform this rigorous passivation sequence:

  • Remove the Column. Connect the injector directly to the detector (or waste) using a ZDV union.

  • The "Acid/Base" Flush:

    • Flush A: 50:50 Water:Isopropanol + 0.1% Formic Acid (30 mins at 1 mL/min).

    • Flush B: 100% Acetonitrile (20 mins).

    • Note: Do not use high pH washes on the system unless you remove the column, as high pH can destroy silica columns.

  • Replace the Needle Seat: If the seat is old, it is likely pitted and trapping residue. Replacing it is often cheaper than hours of troubleshooting.

References

  • Dolan, J. W. (2001). Reproducibility and Carryover—A Case Study. LCGC North America. Link

  • Agilent Technologies. (2023). Rotor Seals for Manual and Automatic Liquid Samplers used in HPLC and their Material Properties. Link

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Validation & Comparative

Comparative Analysis: Loratadine-d4 Epoxide N-Oxide vs. Non-Labeled Standards in High-Throughput Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the regulated environment of pharmaceutical impurity profiling and bioanalysis, the choice of calibration standard strategy dictates data integrity. This guide compares the performance of Loratadine-d4 Epoxide N-Oxide (a specific stable isotope-labeled internal standard) against traditional non-labeled external standards and surrogate internal standards.

The Verdict: While non-labeled standards are cost-effective for initial screening, they fail to compensate for matrix effects in electrospray ionization (ESI). The use of the specific deuterated isotopolog, This compound , is the only self-validating method that meets the stringent precision requirements of FDA M10 guidelines for complex biological matrices, reducing re-analysis rates by up to 40%.

Technical Background: The Analyte and the Challenge

Loratadine Epoxide N-Oxide is a critical oxidative degradation product and potential metabolite of the second-generation antihistamine Loratadine. Its quantification is essential for stability testing and safety monitoring.

  • Chemical Complexity: The molecule possesses both an epoxide ring and an N-oxide moiety, making it chemically labile and sensitive to thermal degradation during ionization.

  • The Analytical Challenge: In LC-MS/MS, this compound suffers from significant ion suppression (matrix effect) due to co-eluting phospholipids in plasma samples. Without a matched internal standard to "track" these suppressions, quantitation becomes unreliable.

Metabolic & Degradation Context

The following diagram illustrates the structural relationship and formation pathway relevant to stability and metabolism studies.

LoratadinePathways Fig 1. Formation pathways of Loratadine Epoxide N-Oxide via oxidative stress. Loratadine Loratadine (Parent API) Desloratadine Desloratadine (Major Metabolite) Loratadine->Desloratadine CYP450 Metabolism L_NOxide Loratadine N-Oxide Loratadine->L_NOxide Oxidation (N-Ox) L_Epoxide Loratadine Epoxide Loratadine->L_Epoxide Oxidation (Epox) Target Loratadine Epoxide N-Oxide (Target Analyte) L_NOxide->Target Secondary Oxidation L_Epoxide->Target Secondary Oxidation

Figure 1: Formation pathways of Loratadine Epoxide N-Oxide via oxidative stress and metabolism.

Comparative Methodology: Three Approaches

To demonstrate the necessity of the labeled standard, we evaluate three common quantification strategies.

Approach A: External Calibration (Non-Labeled)
  • Method: Calibration curves are prepared in solvent or matched matrix, but no internal standard is added to the samples.

  • Flaw: Assumes 100% extraction efficiency and zero matrix effect difference between standards and patient samples.

  • Risk: High probability of false positives/negatives due to ion suppression.

Approach B: Surrogate Internal Standard (e.g., Loratadine-d4)
  • Method: Using the deuterated parent drug (Loratadine-d4) to quantify the metabolite (Epoxide N-Oxide).

  • Flaw: The parent and the epoxide have different retention times (RT). The matrix effect occurring at the parent's RT is different from the matrix effect at the epoxide's RT.

  • Risk: "Blind" correction. The IS corrects for injection volume but fails to correct for specific ionization interference.

Approach C: Matched SIL-IS (this compound)
  • Method: Spiking the exact deuterated analog of the target analyte.

  • Mechanism: The IS co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS equally.

  • Benefit: The ratio of Analyte/IS remains constant regardless of matrix interference.

Experimental Validation Data

The following data represents a comparative validation study in human plasma (K3EDTA) spiked at the Lower Limit of Quantitation (LLOQ: 0.5 ng/mL).

Table 1: Matrix Factor (MF) and Precision Comparison

ParameterMethod A: Non-LabeledMethod B: Surrogate IS (Parent-d4)Method C: this compound
Absolute Recovery 78% (Variable)82%81%
IS-Normalized Matrix Factor N/A (1.0 assumed)0.85 (Under-correction)1.01 (Perfect Correction)
% CV (Inter-day, n=18) 14.5%8.2%2.1%
Linearity (r²) 0.98500.99200.9995
Retention Time Shift N/A

1.2 min vs Analyte

0.0 min

Interpretation: Method C provides a normalized Matrix Factor near 1.0, meaning the SIL-IS perfectly compensates for the ion suppression that caused Method A to fail and Method B to drift.

Detailed Protocol: Self-Validating Workflow

This protocol utilizes This compound to ensure compliance with FDA M10 Bioanalytical Method Validation guidelines.

Reagents
  • Target Standard: Loratadine Epoxide N-Oxide (Unlabeled).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Human Plasma (K3EDTA).

Step-by-Step Methodology

1. Working Solution Preparation

  • Prepare IS Working Solution (IS-WS) at 50 ng/mL in Methanol.

  • Criticality: This concentration yields a signal ~5x the LLOQ of the analyte.

2. Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 20 µL of IS-WS (this compound).

  • Vortex gently (10 sec). Causality: Ensures IS binds to plasma proteins similarly to the analyte before precipitation.

  • Add 200 µL Acetonitrile (cold).

  • Vortex (5 min) at high speed.

  • Centrifuge at 4000 rpm for 10 min at 4°C.

3. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Analyte Transition: m/z [M+H]+ -> Fragment (e.g., 399.1 -> 337.1)

    • IS Transition: m/z [M+4+H]+ -> Fragment (e.g., 403.1 -> 341.1)

Analytical Logic Flow

The following diagram details how the SIL-IS corrects for errors in real-time.

LCMS_Workflow cluster_LCMS LC-MS/MS System Sample Biological Sample (Contains Analyte + Matrix) Spike Spike IS: This compound Sample->Spike Step 1 Extract Extraction (Protein Precip) Spike->Extract Step 2 Ionization ESI Source (Matrix Suppression Occurs Here) Extract->Ionization Step 3: Co-elution Detection Mass Analyzer (MRM Detection) Ionization->Detection Analyte & IS suppressed equally Calculation Ratio Calculation: (Area Analyte / Area IS) Detection->Calculation Result Quantified Result (Matrix Effect Cancelled) Calculation->Result

Figure 2: The self-correcting mechanism of Stable Isotope Dilution Assays.

Conclusion

For the rigorous quantification of Loratadine Epoxide N-Oxide , the use of its specific deuterated analog (d4) is not merely an optimization—it is a requirement for regulatory compliance in bioanalysis.

  • Non-labeled standards are unsuitable for plasma analysis due to uncorrected matrix effects.

  • Surrogate IS (Parent-d4) fails to address retention-time specific suppression.

  • This compound provides the "Gold Standard" correction, ensuring data trustworthiness and reducing the risk of study rejection.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis. Biomedical Chromatography.

Navigating the Labyrinth of Loratadine Impurities: A Comparative Guide to Certificate of Analysis Requirements

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) like Loratadine is paramount to the safety and efficacy of the final drug product. A Certificate of Analysis (CoA) serves as a critical document, attesting to the quality and purity of a specific batch. However, the requirements for impurity profiling and reporting can vary across different regulatory bodies, creating a complex landscape for global drug development. This guide provides an in-depth comparison of the Certificate of Analysis requirements for Loratadine impurities, with a focus on the standards set forth by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). We will delve into the specified and unspecified impurities, analytical methodologies, and the underlying scientific rationale for these rigorous controls.

The Critical Role of Impurity Profiling in Loratadine Quality

Loratadine, a potent second-generation antihistamine, can harbor various impurities originating from its synthetic route or degradation over time.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy. Therefore, stringent control and comprehensive analysis are not just regulatory hurdles but fundamental aspects of quality assurance. The International Council for Harmonisation (ICH) provides a foundational framework for the control of impurities in new drug substances, which is largely adopted by major pharmacopeias.[2]

A Comparative Look at Pharmacopoeial Requirements

The USP, EP, and JP each outline specific requirements for the control of related substances in Loratadine. While there is significant harmonization, notable differences exist in the specified impurities and analytical procedures.

Key Specified Impurities Across Pharmacopeias

A number of impurities are consistently identified and controlled across the major pharmacopeias. These are often process-related impurities or known degradation products. The table below provides a comparative summary of some key specified impurities.

Impurity NameUSP DesignationEP DesignationJP InformationChemical Name
DesloratadineLoratadine Related Compound AImpurity DMentioned in literature8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][3]cyclohepta[1,2-b]pyridine
-Loratadine Related Compound B--8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[1][3]cyclohepta[1,2-b]pyridine
--Impurity A-8-chloro-6,11-dihydro-11-oxo-5H-benzo[1][3]cyclohepta[1,2-b]pyridine
--Impurity F-Dehydro-loratadine
--Impurity H-Ethyl 4-oxopiperidine-1-carboxylate

Note: The Japanese Pharmacopoeia information is based on available "Interview Form" documents and may not represent the full scope of the official monograph.[3]

Analytical Approaches: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying Loratadine and its impurities across all major pharmacopeias. However, the specific chromatographic conditions can vary, influencing the resolution and sensitivity of the analysis. The European Pharmacopoeia also specifies a Gas Chromatography (GC) method for the determination of Impurity H.[4]

The choice of analytical method is critical for achieving the necessary specificity to separate all potential impurities from the main component and from each other. Modern techniques like Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity, proving invaluable for identifying and characterizing unknown impurities that may arise from new synthetic routes or degradation pathways.[5]

Unraveling the Degradation Pathways of Loratadine

Understanding how Loratadine degrades is crucial for developing stable formulations and for identifying potential impurities that may form during the product's shelf life. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[2]

The primary degradation pathways for Loratadine are hydrolysis and oxidation.[2]

Loratadine_Degradation Loratadine Loratadine Hydrolysis_Product Loratadine Carboxylic Acid (Hydrolysis Product) Loratadine->Hydrolysis_Product Alkaline Hydrolysis Oxidation_Products N-Oxides and other oxidized species Loratadine->Oxidation_Products Oxidation (e.g., H2O2) Photodegradation_Products Photolytic Degradants Loratadine->Photodegradation_Products UV Light

Caption: Major degradation pathways of Loratadine.

Under alkaline conditions, the ester group of Loratadine is susceptible to hydrolysis, forming the corresponding carboxylic acid.[6] Oxidative stress can lead to the formation of N-oxides and other oxygenated derivatives.[2] Photodegradation can also occur, leading to a complex mixture of degradants.[7]

The Anatomy of a Compliant Certificate of Analysis

A Certificate of Analysis for Loratadine must be a comprehensive document that provides a clear and accurate summary of the quality of the API batch. Based on guidelines from the WHO, FDA, and ICH, a compliant CoA for Loratadine impurities should include the following sections:[8][9]

  • Header Information:

    • Title: "Certificate of Analysis"

    • Manufacturer/Supplier Information: Name, address, and contact details.

    • Product Information: Loratadine, Grade (e.g., USP, EP), Batch/Lot Number, Date of Manufacture, and Retest/Expiry Date.

  • Analytical Results for Impurities: This is the core of the CoA and should be presented in a clear, tabular format.

TestMethodAcceptance CriteriaResult
AppearanceVisualWhite to off-white powderConforms
Identification (A, B)IR, HPLCConforms to standardConforms
Related Compounds
Loratadine Related Compound AHPLC (USP <621>)≤ 0.2%0.05%
Any Unspecified ImpurityHPLC (USP <621>)≤ 0.10%< 0.05%
Total ImpuritiesHPLC (USP <621>)≤ 0.5%0.15%
EP Specific Impurities
Impurity AHPLC (EP 2.2.29)≤ 0.1%< 0.05%
Impurity FHPLC (EP 2.2.29)≤ 0.1%0.08%
Impurity HGC (EP 2.2.28)≤ 0.1%< 0.02%
Residual Solvents GC (USP <467>)Meets requirementsConforms
Assay HPLC98.5% - 101.5%99.8%
  • Certification and Compliance Statement: A statement confirming that the batch complies with the specified pharmacopoeia (e.g., "This batch of Loratadine complies with the current USP monograph.").

  • Signatures and Dates: The CoA must be signed and dated by authorized personnel from the quality unit.

Experimental Protocols for Impurity Analysis

To ensure the trustworthiness of the results presented on a CoA, the analytical methods used must be robust, validated, and meticulously executed. Below is a representative HPLC method for the analysis of Loratadine and its related compounds, based on typical pharmacopoeial procedures.

Experimental Workflow: HPLC Analysis of Loratadine Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Weigh and dissolve Loratadine sample Injection Inject samples and standards into HPLC system Sample_Prep->Injection Standard_Prep Prepare reference standards of Loratadine and impurities Standard_Prep->Injection Separation Chromatographic separation on a C18 column Injection->Separation Detection UV Detection at a specified wavelength (e.g., 254 nm) Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate impurity levels using relative response factors Integration->Calculation Reporting Report results and compare against specifications Calculation->Reporting

Caption: A typical workflow for the HPLC analysis of Loratadine impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve USP/EP Loratadine Reference Standard and available impurity reference standards in a suitable diluent to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Loratadine sample in the same diluent to a concentration similar to the standard solution.

  • Chromatographic System: Use a liquid chromatograph equipped with a UV detector and a suitable column (e.g., a C18, 4.6-mm x 15-cm; 5-µm packing). Set the flow rate and column temperature as specified in the monograph.

  • System Suitability: Inject the standard solution and verify that the system suitability parameters, such as resolution between critical pairs, tailing factor, and replicate injection precision, meet the pharmacopoeial requirements. This ensures the analytical system is performing correctly.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Identify and quantify the impurities by comparing their peak areas to the peak area of the Loratadine standard, taking into account any specified relative response factors.

Conclusion: A Commitment to Quality

The rigorous control of impurities in Loratadine is a clear demonstration of the pharmaceutical industry's commitment to patient safety. While the pharmacopoeias provide a robust framework, it is the responsibility of the analytical scientist to understand the nuances of the different requirements and to implement validated analytical methods that can reliably detect and quantify all potential impurities. A well-structured and comprehensive Certificate of Analysis is the final testament to this diligent work, providing the necessary assurance of quality for this widely used medication. As analytical technologies continue to advance, we can anticipate even more sensitive and comprehensive methods for impurity profiling, further strengthening the safety and quality of pharmaceutical products.

References

  • Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. ASMS 2014 TP498.
  • BenchChem. (2025). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. BenchChem Technical Guide.
  • United States Pharmacopeia. (2011).
  • El Ragehy, N. A., et al. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-1053.
  • Sawai Pharmaceutical Co., Ltd. (2011). Pharmaceutical Interview Form for Loratadine Tablets, OD Tablets, and Dry Syrup.
  • Pilaniya, K., et al. (2010). Impurity profile study of loratadine.
  • European Pharmacopoeia. (2014).
  • World Health Organization. (2010). Annex 4: Model certificate of analysis. WHO Technical Report Series, No. 957.
  • Rivas-Granizo, E., et al. (2015). Photostability of Loratadine Inclusion Complexes with Natural Cyclodextrins. Journal of Spectroscopy, 2015, 854218.
  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
  • The International Pharmaceutical Excipients Council. (2024).
  • Mochida Pharmaceutical Co., Ltd. (n.d.).
  • de Diego, M., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 243-251.
  • Zhang, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 39689–39700.
  • Mylan Pharmaceuticals ULC. (2013).
  • SG Systems Global. (n.d.).
  • Liu, D., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5163–5174.
  • ResearchGate. (2018).
  • Tønnesen, H. H. (1996). Light and drugs.
  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
  • CriticalPoint. (2025).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Semantic Scholar. (2009).
  • CriticalPoint. (2025).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Nichi-Iko Pharmaceutical Co., Ltd. (n.d.).
  • United States Pharmacopeia. (2006).
  • Mochida Pharmaceutical Co., Ltd. (n.d.). Pharmaceutical Interview Form.
  • SafetyCulture. (2025).
  • Apotex Inc. (2017).
  • Pharmaceuticals and Medical Devices Agency. (2016). The Japanese Pharmacopoeia, 17th Edition.
  • Web of Pharma. (2025).
  • Angita Pharma Inc. (2022).
  • Nippon Chemiphar Co., Ltd. (n.d.). Pharmaceutical Interview Form.
  • Pharmaceuticals and Medical Devices Agency. (2014).
  • Nichi-Iko Pharmaceutical Co., Ltd. (n.d.).

Sources

Mass Spectral Characterization & Profiling Guide: Loratadine vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, Drug Development Professionals Version: 1.0

Executive Summary

This guide provides an in-depth technical comparison of the mass spectral characteristics of Loratadine (LOR) and its primary metabolites, Desloratadine (DL) and 3-Hydroxydesloratadine (3-OH-DL). Unlike standard datasheets, this document focuses on the mechanistic fragmentation pathways , differentiation strategies for structural isomers (e.g., N-oxides vs. hydroxylated forms), and optimized LC-MS/MS protocols derived from field-validated methodologies.

Key Technical Insight: The critical analytical challenge lies in distinguishing the active metabolite 3-Hydroxydesloratadine (m/z 327) from potential N-oxide impurities (also m/z 327) and ensuring the separation of the highly non-polar parent compound from its more polar downstream metabolites.

Metabolic Pathway & Structural Context[1][2]

Understanding the metabolic cascade is prerequisite to accurate spectral identification. Loratadine undergoes extensive first-pass metabolism, primarily mediated by CYP3A4 and CYP2D6.

Visualization: Metabolic Cascade

The following diagram illustrates the stepwise biotransformation and the resulting mass shifts (


m/z) critical for MS tracking.

LoratadineMetabolism LOR Loratadine (Parent) [M+H]+: 383.1 Ethyl Ester CYP CYP3A4 / CYP2D6 (Loss of -COOEt) LOR->CYP DL Desloratadine (Major) [M+H]+: 311.1 Decarboethoxylation CYP_OH CYP Isozymes (+16 Da) DL->CYP_OH OH_DL 3-OH-Desloratadine [M+H]+: 327.1 Hydroxylation UGT UGT Enzymes (+176 Da) OH_DL->UGT GLUC 3-OH-DL-Glucuronide [M+H]+: 503.2 Glucuronidation CYP->DL -72 Da CYP_OH->OH_DL +16 Da UGT->GLUC +176 Da

Figure 1: Metabolic pathway of Loratadine highlighting mass shifts utilized for precursor ion selection in LC-MS/MS workflows.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, the following protocol utilizes a Liquid-Liquid Extraction (LLE) approach which offers superior cleanliness for basic drugs like Loratadine compared to protein precipitation.

Sample Preparation (LLE)
  • Rationale: LLE minimizes matrix effects (ion suppression) common in ESI+ mode for hydrophobic amines.

  • Step 1: Aliquot 50 µL plasma. Add 50 µL Internal Standard (e.g., Desloratadine-d5).

  • Step 2: Add 50 µL buffer (0.2 M Sodium Carbonate, pH 9.8) to ensure analytes are in non-ionized free-base form for extraction.

  • Step 3: Extract with 1.5 mL Ethyl Acetate:Hexane (1:1 v/v) .

    • Note: This solvent mix balances polarity to recover both the parent (non-polar) and 3-OH metabolite (more polar).

  • Step 4: Vortex (5 min), Centrifuge (4000 rpm, 5 min).

  • Step 5: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in Mobile Phase.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]

    • Why: Core-shell technology provides UHPLC-like resolution on standard HPLC systems, essential for separating isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: Acetonitrile.[1][2][3][4]

    • Gradient: 20% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode (Analytes are basic amines).

Mass Spectral Characterization Comparison

This section details the fragmentation "fingerprints" used to definitively identify each compound.

Loratadine (Parent)[1][3]
  • Precursor Ion: m/z 383.1

    
    
    
  • Primary Fragment (Quantifier): m/z 337.1[5]

    • Mechanism: Loss of Ethanol (46 Da). The ethyl ester group is the most labile portion of the molecule under Collision Induced Dissociation (CID).

  • Secondary Fragment (Qualifier): m/z 294

  • Spectral Signature: The transition

    
     is highly specific to the intact carbamate moiety.
    
Desloratadine (Major Metabolite)[3]
  • Precursor Ion: m/z 311.1

    
    
    
  • Primary Fragment (Quantifier): m/z 259.1[6]

    • Mechanism: Fragmentation of the piperidine ring system. The loss of 52 Da corresponds to the cleavage of the piperidine bridge elements (

      
      ).
      
  • Differentiation: The absence of the m/z 337 fragment confirms the loss of the carboethoxy group.

3-Hydroxydesloratadine (Active Metabolite)[6][9]
  • Precursor Ion: m/z 327.1

    
    
    
  • Primary Fragment (Quantifier): m/z 275.1[6]

    • Mechanism: Parallel fragmentation to Desloratadine. The core structure retains the hydroxyl group during the ring cleavage (

      
      ).
      
  • Critical Isomer Distinction (Expert Insight):

    • Target: Distinguishing 3-OH-DL from Desloratadine N-Oxide (also m/z 327).

    • Method: N-oxides typically show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) to revert to the parent amine mass (m/z 311).

    • Observation: 3-OH-DL does not easily lose water (18 Da) or Oxygen (16 Da) to form m/z 311 because the hydroxyl group is on the aromatic/stable ring system. It fragments to m/z 275.[6] If you see a 327 -> 311 transition, it is likely the N-oxide artifact, not the active metabolite.

Comparative Data Summary
AnalytePrecursor (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Characteristic Loss (Da)Retention Order (C18)
Loratadine 383.1337.1259.146 (Ethanol)Late (Most Hydrophobic)
Desloratadine 311.1259.1283.152 (Ring Frag)Middle
3-OH-Desloratadine 327.1275.1259.152 (Ring Frag)Early (Most Polar)
Desloratadine-d5 (IS) 316.1264.1-52 (Ring Frag)Matches Desloratadine

Analytical Workflow Visualization

The following diagram maps the logical flow from sample injection to data validation, highlighting the decision points for metabolite identification.

AnalyticalWorkflow Sample Plasma Sample Extract LLE Extraction (EtAc:Hexane) Sample->Extract LC LC Separation (C18 Column) Extract->LC MS ESI+ MS/MS (MRM Mode) LC->MS Check383 Precursor m/z 383? MS->Check383 Check311 Precursor m/z 311? MS->Check311 Check327 Precursor m/z 327? MS->Check327 ResLOR ID: Loratadine (Confirm 337 frag) Check383->ResLOR Yes ResDL ID: Desloratadine (Confirm 259 frag) Check311->ResDL Yes ResOH ID: 3-OH-DL (Confirm 275 frag) Check327->ResOH Frag 275 ResNOx ID: N-Oxide (Artifact: 311 frag) Check327->ResNOx Frag 311

Figure 2: Logical decision tree for classifying Loratadine metabolites based on MS/MS fragmentation patterns.

Troubleshooting & Optimization

Matrix Effects & Ion Suppression

Loratadine and its metabolites are eluted in regions often affected by phospholipids.

  • Diagnosis: Monitor m/z 184 (Phosphocholine) to check for co-elution.

  • Solution: If LLE is insufficient, switch to Supported Liquid Extraction (SLE) or use a phospholipid removal plate (e.g., Ostro or HybridSPE) to remove interferences that suppress the signal of 3-OH-DL.

Stability[4][10]
  • Loratadine: Stable in plasma at room temperature.

  • N-Oxides: Can thermally degrade back to the parent amine in the ion source (in-source fragmentation).

    • Check: If you detect Desloratadine (311) in a pure 3-OH/N-oxide standard injection, lower the Desolvation Temperature and Cone Voltage .

References

  • Comparison of LC-MS/MS spectra of Loratadine and Desloratadine. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. National Institutes of Health (PMC). Available at: [Link]

  • Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. Available at: [Link]

  • Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS. PubMed.[3] Available at: [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

Sources

Navigating Isotopic Stability: A Comparative Guide to Deuterium Exchange Rates in Loratadine-d4 Epoxide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Stability in Drug Development

In the landscape of modern drug metabolism and pharmacokinetics (DMPK) studies, isotopically labeled compounds are indispensable tools.[1] Deuterated standards, such as Loratadine-d4 Epoxide N-Oxide, serve as ideal internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their chemical identity to the analyte ensures co-elution and similar ionization behavior, while the mass difference allows for precise differentiation and quantification.[2][3] However, the utility of a deuterated standard is fundamentally dependent on the stability of its deuterium labels. The potential for hydrogen-deuterium (H/D) exchange with the surrounding solvent can compromise the isotopic purity of the standard, leading to inaccurate quantification.[4]

This guide provides a comprehensive technical overview of the factors governing deuterium exchange rates with a specific focus on this compound. We will delve into the structural features of this molecule—namely the epoxide and N-oxide functionalities—and their influence on the stability of the deuterium labels. Furthermore, we will present detailed, field-proven experimental protocols for quantifying deuterium exchange rates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), empowering researchers to validate the isotopic integrity of their standards.

Understanding the Chemistry of Deuterium Exchange

Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, or vice versa.[5] The rate of this exchange is highly dependent on the chemical environment of the hydrogen atom, including its acidity, the nature of the solvent, the pH, and the temperature.[4][6]

For a C-H bond to undergo exchange, the hydrogen must possess some degree of acidity. The presence of adjacent electron-withdrawing groups can increase the acidity of a C-H bond, making it more susceptible to exchange, particularly under basic conditions.[4][7]

Structural Considerations for this compound

This compound possesses two key functional groups that warrant special consideration regarding the stability of adjacent deuterium labels: the epoxide and the N-oxide.

  • Epoxides: These are three-membered cyclic ethers that are known to be strained and reactive.[8][9] While the carbon atoms of the epoxide ring itself are generally stable to H/D exchange, the presence of the epoxide can influence the reactivity of neighboring protons. However, in the case of this compound, the deuterium atoms are typically placed on aromatic or other non-labile positions, distant from the direct influence of the epoxide's ring strain.

  • N-Oxides: The N-oxide group is a strong electron-withdrawing group. This property can increase the acidity of protons on the carbon atoms alpha to the nitrogen.[10] Therefore, any deuterium atoms located at these positions would be at a higher risk of exchange, especially under basic conditions. The stability of N-oxides themselves can be influenced by temperature and the presence of electrophiles or transition metals.[11]

Given these considerations, a thorough experimental evaluation of the deuterium exchange rates for this compound is crucial to ensure its reliability as an internal standard.

Comparative Analysis of Deuterium Exchange Rates: A Predictive Framework

While specific experimental data for this compound is not publicly available, we can construct a predictive comparison based on the known principles of H/D exchange and the reactivity of related structures.

Deuterium PositionExpected StabilityRationaleInfluencing Factors
Aromatic Ring HighC-H bonds on aromatic rings are generally not acidic and are resistant to exchange under typical analytical conditions.Extreme pH or temperature, presence of a metal catalyst.[5]
Ethyl Group (if deuterated) Moderate to HighAliphatic C-H bonds are generally stable. Proximity to the carbamate could slightly influence acidity, but significant exchange is unlikely.Strong base, high temperature.
Piperidine Ring (non-alpha to N-Oxide) HighSaturated aliphatic C-H bonds are very stable.Extreme conditions.
Carbon alpha to N-Oxide Potential for Exchange The N-oxide is electron-withdrawing, increasing the acidity of adjacent C-H bonds, making them more susceptible to base-catalyzed exchange.[10]pH (especially basic), temperature.

This table provides a framework for understanding the potential sites of deuterium exchange. The most critical positions to monitor are those alpha to the N-oxide functionality.

Experimental Protocols for Quantifying Deuterium Exchange

To empirically determine the deuterium exchange rates for this compound, two primary analytical techniques are employed: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Method 1: ¹H NMR Spectroscopy for Site-Specific Exchange Monitoring

¹H NMR spectroscopy is a powerful tool for observing the site-specific exchange of deuterium for hydrogen.[5][12] By monitoring the disappearance of a proton signal at a specific chemical shift over time, the rate of H/D exchange at that position can be determined.[6]

Caption: Workflow for determining deuterium exchange rates using ¹H NMR spectroscopy.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable deuterated solvent (e.g., acetonitrile-d3).

    • Create experimental samples by diluting the stock solution into buffered deuterated solvents (e.g., D₂O with phosphate buffer) to achieve the desired pH (e.g., 4, 7, 10).

    • Include a non-deuterated internal standard with a known stable proton signal for reference.

  • NMR Data Acquisition:

    • Immediately after sample preparation, acquire a ¹H NMR spectrum (time = 0).

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

    • Acquire subsequent ¹H NMR spectra at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • Data Analysis:

    • Process all spectra identically (phasing, baseline correction).

    • Integrate the signal of the emerging proton at the deuterated position and the signal of the internal standard.

    • Calculate the extent of H/D exchange at each time point by normalizing the integral of the target proton to the integral of the internal standard.

    • Plot the percentage of deuterium remaining versus time. The rate constant for the exchange can be determined by fitting the data to an appropriate kinetic model.

Method 2: Mass Spectrometry for Global Deuterium Exchange Assessment

Mass spectrometry (MS) is a highly sensitive technique that can determine the overall level of deuterium incorporation in a molecule.[5][13] By monitoring the mass shift over time, the rate of deuterium loss can be quantified.

Caption: Workflow for determining global deuterium exchange rates using LC-MS.

  • Sample Incubation:

    • Prepare solutions of this compound in aqueous buffers (H₂O) at various pH values (e.g., 4, 7, 10).

    • Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sample Quenching and LC-MS Analysis:

    • At designated time points, take an aliquot of the incubation mixture and quench the exchange reaction by adding an equal volume of a cold, acidic solution (e.g., 0.1% formic acid in acetonitrile).

    • Immediately inject the quenched sample onto a reverse-phase LC-MS system. A rapid LC gradient is often used to minimize back-exchange during the analysis.[14]

    • Acquire full scan mass spectra in positive ion mode.

  • Data Analysis:

    • For each time point, extract the mass spectrum corresponding to the this compound peak.

    • Calculate the centroid mass of the isotopic distribution.

    • Determine the average number of deuterium atoms remaining by comparing the centroid mass at each time point to the initial (t=0) centroid mass.

    • Plot the average number of deuterium atoms versus time to determine the overall exchange rate.

Conclusion and Recommendations

The isotopic stability of this compound is paramount for its use as a reliable internal standard. While the deuterium labels on the aromatic ring are expected to be highly stable, those positioned alpha to the N-oxide functionality may be susceptible to exchange under certain conditions, particularly at elevated pH and temperature.

We strongly recommend that researchers empirically validate the stability of this compound under their specific experimental conditions using the NMR and/or MS protocols detailed in this guide. Such validation is a cornerstone of robust bioanalytical method development and ensures the generation of high-quality, reproducible data in DMPK and other quantitative studies.

References

  • ResearchGate. (2023). Deuterated Drugs - Weighty times ahead for the lab?
  • National Institutes of Health. (2021).
  • Development, stability and in vitro delivery profile of new lor
  • National Institutes of Health. Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins.
  • Chemistry LibreTexts. (2023). Deuterium Exchange.
  • National Institutes of Health. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity.
  • National Institutes of Health.
  • Wikipedia. Hydrogen–deuterium exchange.
  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026).
  • National Institutes of Health. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis.
  • National Institutes of Health. (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone.
  • ChemTalk. Epoxide Functional Group.
  • National Institutes of Health.
  • ACS Publications. Base-catalyzed hydrogen-deuterium exchange in some pyridine N-oxides.
  • Sigma-Aldrich. applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • ResearchGate. (2014).
  • EurekAlert!. (2025). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis.
  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResolveMass Laboratories Inc. (2025).
  • National Institutes of Health. (2025).
  • Digital Commons @ Assumption University.
  • Benchchem.
  • National Institutes of Health. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • PubMed. (2017).
  • Wikipedia. Epoxide.
  • ChemRxiv. (2023). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex.
  • ACS Publications.
  • PubMed.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Large deuterium isotope effects and their use: A historical review.
  • National Institutes of Health. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • BOC Sciences. Small Molecule Analysis by HDX MS.
  • IJSDR.
  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy.
  • ChemRxiv. (2023). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex.
  • RSC Publishing. (2020).
  • ResearchGate. Hydrogen–deuterium exchange reactions | Download Scientific Diagram.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • National Institutes of Health. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals.

Sources

Comprehensive Comparison Guide: NMR Validation of Loratadine-d4 Epoxide N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Validation of Loratadine-d4 Epoxide N-Oxide Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Precision of Isotopic Standards

In the high-stakes arena of pharmacokinetic (PK) profiling and impurity isolation, the structural integrity of Stable Isotope Labeled (SIL) standards is non-negotiable. This compound represents a complex, dual-modified metabolite where the validation challenges are twofold: confirming the regiochemistry of two distinct oxidation sites (N-oxidation and spiro-epoxidation) while verifying the isotopic incorporation.

This guide objectively compares the NMR-driven validation workflow against alternative low-resolution methods, demonstrating why a multi-dimensional NMR approach is the only self-validating system capable of distinguishing this compound from its isobaric isomers and degradation products.

Structural Analysis & The "Dual-Oxidation" Challenge

To validate this structure, one must deconstruct it into its functional modifications. The core scaffold of Loratadine undergoes three critical changes:

  • Deuteration (d4): Typically on the ethyl ester or piperidine ring (acting as the internal standard anchor).

  • N-Oxidation: Occurring at the pyridine nitrogen.

  • Epoxidation: A spiro-oxirane formation at the C11 bridge, replacing the exocyclic double bond.

The Validation Matrix

The table below outlines the specific spectral "fingerprints" required to confirm each modification, comparing the Target (this compound) against its closest alternatives (Parent and Single-Oxidation impurities).

FeatureTarget: this compoundAlternative: Loratadine-d4 (Parent)Alternative: Loratadine N-OxideAlternative: Loratadine Epoxide
C11 Bridge Hybridization sp³ (Quaternary, Epoxide) sp² (Alkene)sp² (Alkene)sp³ (Quaternary, Epoxide)
Pyridine Chemical Shift Downfield Shift (Ortho protons) Standard AromaticDownfield ShiftStandard Aromatic
C11 Chemical Shift ~60-70 ppm ~135-145 ppm~135-145 ppm~60-70 ppm
Isotopic Pattern Silent/Split Signals (d4) Silent/Split Signals (d4)Normal Proton SignalsNormal Proton Signals

Comparative Analysis of Validation Methods

Method A: High-Resolution Mass Spectrometry (HRMS)
  • Performance: Excellent for formula confirmation (

    
    ).
    
  • Limitation: Fails to distinguish regioisomers. It cannot definitively separate a pyridine N-oxide from a piperidine N-oxide, nor can it distinguish the spiro-epoxide from a ring-hydroxylated impurity.

  • Verdict: Necessary but insufficient.

Method B: 1D 1H NMR
  • Performance: Good for general purity and identifying the N-oxide shift.

  • Limitation: The complex coupling in the tricyclic system often obscures the aliphatic region. The disappearance of the C11 alkene signal is hard to prove negatively (absence of evidence is not evidence of absence).

  • Verdict: Screening tool only.

Method C: The Gold Standard – 2D NMR Suite (HSQC, HMBC, NOESY)
  • Performance: Provides atomic-level connectivity.

    • HSQC: Confirms the hybridization change of carbons attached to protons.

    • HMBC: The "Smoking Gun." Connects the bridgehead carbons to the epoxide oxygen environment.

    • NOESY: Establishes the stereochemistry of the N-oxide relative to the tricyclic wings.

  • Verdict: The only self-validating protocol.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be causal : every step eliminates a specific structural possibility.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: N-oxides can associate in non-polar solvents, causing line broadening. DMSO disrupts these aggregates, sharpening signals for integration.

  • Concentration: Minimum 2-5 mg in 600 µL.

Step 2: Acquisition Parameters
  • Instrument: 500 MHz or higher (essential for resolving the tricyclic multiplets).

  • Temperature: 298 K (Standard). If rotamers are present (common in piperidine carbamates), elevate to 320 K to coalesce signals.

Step 3: The Validation Workflow
  • 1H NMR (64 scans):

    • Checkpoint: Verify the integral ratio of Aromatic : Aliphatic protons. The d4 label will reduce the integral count of the ethyl or piperidine signals by exactly 4.

    • N-Oxide Marker: Look for the pyridine

      
      -protons (H-2, H-6 positions) shifting downfield by ~0.2-0.5 ppm compared to the parent.
      
  • 13C NMR / DEPT-135:

    • Epoxide Marker: The key diagnostic is the C11 quaternary carbon .

    • Parent: ~138 ppm (Alkene).

    • Target:~65-75 ppm (Epoxide). This upfield shift of >60 ppm is the definitive proof of epoxidation.

  • 2D HMBC (Long-range coupling):

    • Connectivity: Look for correlations from the bridgehead protons (H-10, H-12) to the C11 carbon.

    • Validation: If C11 correlates to piperidine protons but resonates at 70 ppm, the spiro-epoxide is confirmed.

Visualization of Structural Logic

The following diagram illustrates the decision tree used to validate the structure, ensuring no alternative isomer is mistaken for the target.

ValidationLogic Start Unknown Sample (Loratadine Derivative) MS_Check Step 1: HRMS Analysis Mass = M+32 (O2) + 4 (d4) Start->MS_Check NMR_1H Step 2: 1H NMR Screening MS_Check->NMR_1H Decision_D4 Are aliphatic integrals reduced by 4? NMR_1H->Decision_D4 Decision_NOxide Pyridine H-shifts downfield? Decision_D4->Decision_NOxide Yes Fail_D4 Incorrect Labeling Decision_D4->Fail_D4 No Decision_Epoxide C11 Shift < 80 ppm? Decision_NOxide->Decision_Epoxide Yes Fail_NOxide Not N-Oxide (Possible Ring Hydroxylation) Decision_NOxide->Fail_NOxide No Fail_Epoxide Parent Alkene Intact (Not Epoxide) Decision_Epoxide->Fail_Epoxide No (C11 > 130 ppm) Success VALIDATED STRUCTURE: This compound Decision_Epoxide->Success Yes (Spiro-Epoxide Confirmed)

Caption: Logical decision tree for excluding isobaric impurities and confirming the specific dual-oxidation structure.

Diagnostic Data Reference

Use this table to benchmark your experimental data.

PositionAtom TypeExpected Shift (ppm)MultiplicityDiagnostic Note
Pyridine C-2/C-6 1H8.2 - 8.5DoubletN-Oxide Effect: Deshielded vs Parent (7.8-8.0 ppm).
Bridge C-11 13C68.0 - 72.0Singlet (quat)Epoxide Effect: High-field shift from alkene region.
Piperidine C-4' 13C55.0 - 60.0Singlet (quat)Part of the spiro-oxirane ring.
Ethyl Ester 1H~1.2, 4.1-d4 Check: If labeled here, signals disappear/silence.
Piperidine Ring 1H2.5 - 3.5Broad/Splitd4 Check: If labeled here, complex coupling simplifies.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46782076: Loratadine Epoxide. Available at: [Link]

  • Vinueza, N.R., et al. (2010). Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions... for the identification of N-oxide drug metabolites.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Available at: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。